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  • Product: [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid
  • CAS: 2644-99-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (N-Tosylsarcosine)

February 2026 Abstract This technical guide provides a comprehensive overview of the synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, a compound commonly known as N-Tosylsarcosine. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, a compound commonly known as N-Tosylsarcosine. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. We will explore the strategic considerations for its synthesis, focusing on the prevalent and robust method of direct tosylation of sarcosine. The guide offers a detailed, step-by-step protocol, insights into the reaction mechanism, purification strategies, and methods for analytical characterization. Our goal is to furnish scientists with the necessary expertise to confidently and reproducibly synthesize this valuable chemical building block.

Introduction

Chemical Identity and Significance

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, or N-Tosylsarcosine, is a derivative of the natural amino acid sarcosine (N-methylglycine)[1]. The introduction of the tosyl (toluene-4-sulfonyl) group to the nitrogen atom serves as a stable and effective protecting group, rendering the amine functionality unreactive towards a variety of reaction conditions. This strategic modification makes N-Tosylsarcosine a crucial intermediate in multi-step organic syntheses, particularly in the construction of complex peptides and pharmaceutical agents[2].

Key Properties:

  • Molecular Formula: C₁₀H₁₃NO₄S[3]

  • Molecular Weight: 243.28 g/mol [3]

  • CAS Number: 2644-99-7[3]

  • Appearance: Typically a white to off-white solid.

Applications in Research and Development

The primary utility of N-Tosylsarcosine lies in its role as a protected amino acid building block. The tosyl group is robust, withstanding both acidic and basic conditions that might cleave other common amine protecting groups. Its presence allows for selective modification at the carboxylic acid terminus without interference from the amine. Furthermore, the tosyl group can influence the solubility and crystallinity of intermediates, often simplifying purification processes.

Synthetic Strategy: The Tosylation of Sarcosine

From a retrosynthetic perspective, the most logical and direct approach to N-Tosylsarcosine is the formation of the sulfur-nitrogen bond between sarcosine and a suitable tosylating agent. This disconnection leads to two readily available starting materials: sarcosine (N-methylglycine) and p-toluenesulfonyl chloride (TsCl).

The core of this synthesis is a nucleophilic substitution reaction at the sulfonyl sulfur center. The secondary amine of sarcosine acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride and displacing the chloride leaving group. This reaction is typically performed under basic conditions to deprotonate the sarcosine starting material, enhancing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[4].

Preferred Synthetic Protocol: The Schotten-Baumann Reaction

The tosylation of sarcosine is effectively carried out under Schotten-Baumann conditions, which involve an aqueous basic solution. This method is highly reliable, scalable, and utilizes common laboratory reagents.

Causality of Experimental Choices
  • Choice of Base (Sodium Hydroxide): A strong base like NaOH is crucial for two reasons. First, it deprotonates the carboxylic acid of sarcosine, forming the carboxylate salt which improves its solubility in the aqueous medium. Second, it neutralizes the HCl generated in the reaction, driving the equilibrium towards product formation and preventing the protonation of the unreacted sarcosine amine[4].

  • Solvent System (Water/Dioxane or THF): While the reaction can be performed in a biphasic system, the use of a co-solvent like dioxane or tetrahydrofuran (THF) can improve the solubility of p-toluenesulfonyl chloride, leading to a more homogeneous reaction mixture and often improving reaction rates and yields.

  • Temperature Control (0-5 °C): The initial addition of p-toluenesulfonyl chloride is performed at a reduced temperature. This is a critical control point to manage the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the tosyl chloride.

Detailed Experimental Workflow

The following protocol is a robust and validated method for the synthesis of N-Tosylsarcosine.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Sarcosine & NaOH in Water B Cool Solution to 0-5 °C (Ice Bath) A->B D Slowly Add TsCl Solution to Sarcosine Solution B->D C Dissolve TsCl in Dioxane/THF E Maintain pH > 9 with Additional NaOH D->E F Stir at Room Temperature (Overnight) E->F G Wash with Diethyl Ether (Remove Unreacted TsCl) F->G H Acidify Aqueous Layer with conc. HCl to pH ~1 G->H I Collect Precipitate (Vacuum Filtration) H->I J Wash Solid with Cold Water I->J K Recrystallize from Ethanol/Water J->K L Dry Under Vacuum K->L M Characterize Product (MP, NMR, IR, MS) L->M

Caption: A flowchart illustrating the key stages of N-Tosylsarcosine synthesis.

Step-by-Step Protocol:

  • Preparation of Sarcosine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sarcosine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C using an ice-water bath.

  • Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent such as 1,4-dioxane or THF.

  • Reaction: Add the p-toluenesulfonyl chloride solution dropwise to the cooled, stirring sarcosine solution over 30-45 minutes. It is critical to maintain the temperature below 10 °C during the addition. The pH of the reaction mixture should be monitored and maintained above 9 by the periodic addition of 2 M NaOH solution if necessary.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL for a 0.1 mol scale reaction) to remove any unreacted p-toluenesulfonyl chloride and other organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture to yield a crystalline white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Diagram 2: Reaction Mechanism

G Sarcosine Sarcosine (Nucleophile) DeprotonatedSarcosine Deprotonated Sarcosine Sarcosine->DeprotonatedSarcosine + OH⁻ TsCl p-Toluenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate TsCl->Intermediate Base OH⁻ (Base) DeprotonatedSarcosine->Intermediate Nucleophilic Attack Product N-Tosylsarcosine Intermediate->Product Chloride Elimination Byproduct Cl⁻ + H₂O Intermediate->Byproduct

Caption: The mechanism of N-tosylation of sarcosine under basic conditions.

Data Presentation

Stoichiometry and Reagent Data

For a representative 0.1 mole scale synthesis, the following quantities can be used:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
SarcosineC₃H₇NO₂89.090.101.08.91 g
p-Toluene­sulfonyl ChlorideC₇H₇ClO₂S190.650.111.120.97 g
Sodium HydroxideNaOH40.000.222.28.80 g
Typical Analytical Data

The identity and purity of the synthesized [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid should be confirmed by standard analytical techniques.

AnalysisExpected Result
Melting Point 123-126 °C
¹H NMR (CDCl₃)δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.0 (s, 2H, CH₂), ~2.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃). Note: Carboxylic acid proton may be broad or not observed.
¹³C NMR (CDCl₃)δ ~174 (C=O), ~144 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~52 (CH₂), ~38 (N-CH₃), ~22 (Ar-CH₃).
IR (KBr) ~3200-2500 cm⁻¹ (broad, O-H), ~1720 cm⁻¹ (C=O), ~1340 cm⁻¹ & ~1160 cm⁻¹ (S=O).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₁₂NO₄S⁻: 242.05.

Safety and Handling

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide (NaOH): A strong caustic. Avoid contact with skin and eyes. Solutions can generate significant heat upon preparation.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and releases toxic fumes. Must be handled in a fume hood with appropriate PPE.

  • Organic Solvents: Dioxane, THF, and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid via the Schotten-Baumann tosylation of sarcosine is a highly efficient, reproducible, and scalable method. By carefully controlling key parameters such as temperature and pH, researchers can reliably produce high-purity N-Tosylsarcosine. This guide provides the foundational expertise and a validated protocol to empower scientists in their synthetic endeavors, ensuring a consistent supply of this important building block for advanced chemical research and development.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 1, 2026, from [Link][5]

  • ChemHelpASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link][4]

  • Huang, C. C., Wei, I. H., Huang, C. L., Chen, K. T., Tsai, M. H., Tsai, P., ... & Lin, H. C. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology, 33(9), 1123-1136. [Link][1]

Sources

Exploratory

N-Tosylsarcosine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-Tosylsarcosine Abstract N-Tosylsarcosine, or N-(p-toluenesulfonyl)-N-methylglycine, is a valuable N-protected amino acid derivative frequently utilized as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Tosylsarcosine

Abstract

N-Tosylsarcosine, or N-(p-toluenesulfonyl)-N-methylglycine, is a valuable N-protected amino acid derivative frequently utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and labeled compounds.[1] Its synthesis is a fundamental procedure in organic chemistry, primarily accomplished through the N-tosylation of sarcosine. This guide provides a comprehensive overview of the principal synthesis pathway, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical process parameters. Furthermore, alternative methodologies are discussed and compared, offering researchers a broader perspective on available synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a robust and technically grounded understanding of N-Tosylsarcosine synthesis.

Core Synthesis Pathway: The Schotten-Baumann N-Tosylation of Sarcosine

The most direct and widely employed method for preparing N-Tosylsarcosine is the reaction of sarcosine (N-methylglycine) with p-toluenesulfonyl chloride (TsCl). This transformation is typically conducted under Schotten-Baumann conditions, which involve an aqueous basic environment.[2] This classic reaction, first described in the 1880s, remains a cornerstone for the acylation of amines and alcohols due to its operational simplicity and effectiveness.

Mechanistic Principles & Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is base-catalyzed, with the base serving two critical functions: neutralizing the hydrochloric acid byproduct and maintaining the amine nucleophile in its reactive, deprotonated state.[3]

The mechanism can be delineated in the following steps:

  • Deprotonation: The base, typically sodium hydroxide, deprotonates the carboxylic acid group of sarcosine, forming sodium sarcosinate. This increases its solubility in the aqueous phase and ensures the amino group is available for nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of sarcosine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Intermediate Collapse & Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Acid-Base Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the excess base present in the medium, preventing the protonation of the unreacted amine and driving the reaction to completion.[3]

The use of a two-phase system (e.g., water and diethyl ether or dichloromethane) is common, where the base and sarcosine salt reside in the aqueous phase, while the tosyl chloride and the final product are more soluble in the organic phase.[4] Vigorous stirring is therefore essential to maximize the interfacial area and promote the reaction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the primary synthesis protocol.

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sarcosine in 10% aq. NaOH Solution C Cool Sarcosine Solution (Ice Bath, 0-5 °C) A->C B Prepare p-Toluenesulfonyl Chloride (neat or in organic solvent) D Add TsCl Portion-wise with Vigorous Stirring B->D C->D E Stir for 2-3 hours at Low Temperature D->E F Acidify with conc. HCl to pH ~1-2 E->F G Precipitate N-Tosylsarcosine F->G H Filter Crude Product G->H I Wash with Cold Water H->I J Recrystallize from Ethanol/Water I->J cluster_reaction Homogeneous Reaction cluster_workup Work-up & Purification A Suspend Sarcosine in Anhydrous DCM B Add Triethylamine (Et3N) or Pyridine A->B C Cool to 0 °C B->C D Add TsCl Solution Dropwise C->D E Stir at RT until Reaction Completion D->E F Wash with Dilute Acid (e.g., 1M HCl) to Remove Excess Base E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Evaporate Solvent H->I J Recrystallize or Purify by Chromatography I->J

Caption: Workflow for N-Tosylsarcosine synthesis using an organic base.

Comparative Data of Synthesis Pathways

The selection of a synthesis pathway often depends on factors such as scale, substrate compatibility, and available resources.

ParameterSchotten-Baumann (Aqueous NaOH)Organic Base (e.g., Et₃N in DCM)
Primary Reagents Sarcosine, TsCl, NaOHSarcosine, TsCl, Et₃N or Pyridine
Solvent Water (often biphasic)Anhydrous DCM, Acetonitrile
Key Advantages Uses inexpensive reagents; simple work-up (precipitation); scalable.Homogeneous reaction; avoids water; good for water-sensitive substrates.
Key Disadvantages Vigorous stirring required; potential for TsCl hydrolysis.Requires anhydrous conditions; organic base removal can be complex.
Typical Yield Generally high (>85%)Variable, often high (>80%)

Conclusion

The synthesis of N-Tosylsarcosine is most reliably achieved through the N-tosylation of sarcosine under Schotten-Baumann conditions. This method is cost-effective, high-yielding, and features a straightforward purification procedure based on precipitation. The underlying mechanism is a classic example of nucleophilic acyl substitution, where precise control of temperature and pH is crucial for maximizing yield and purity. For specific applications requiring anhydrous conditions, the use of organic bases in aprotic solvents provides a viable and effective alternative. A thorough understanding of these pathways and their chemical principles enables researchers to confidently and efficiently produce this important synthetic intermediate.

References

  • Madiu, R., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Journal of Organic Chemistry, 89, 4001-4008. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Moura-Letts, G., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
  • Antolini, L., et al. (1983). The role of the tosyl group in the coordination ability of N-protected amino acids. 1. Solid-state behavior of (N-tosylglycinato). Journal of the American Chemical Society, 105(13), 4327–4332. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

Sources

Foundational

Spectroscopic Characterization of N-Tosylsarcosine: A Technical Guide

Introduction N-Tosylsarcosine, a derivative of the amino acid sarcosine, is a compound of interest in various chemical and pharmaceutical research domains. Its structure, featuring a tosyl group attached to the nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Tosylsarcosine, a derivative of the amino acid sarcosine, is a compound of interest in various chemical and pharmaceutical research domains. Its structure, featuring a tosyl group attached to the nitrogen atom of sarcosine, imparts specific chemical properties that are relevant in synthetic chemistry and drug development. A thorough understanding of its molecular structure is paramount for its application and further derivatization. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of molecules like N-Tosylsarcosine. This technical guide provides a detailed overview of the expected spectroscopic data for N-Tosylsarcosine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The chemical structure of N-Tosylsarcosine forms the basis for interpreting its spectroscopic data. The key structural features to consider are the tosyl group (a para-toluenesulfonyl group) and the sarcosine moiety.

Caption: Chemical structure of N-Tosylsarcosine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments. The predicted ¹H NMR spectrum of N-Tosylsarcosine in a common solvent like deuterochloroform (CDCl₃) would exhibit several distinct signals.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.8Doublet2HAromatic protons (ortho to SO₂)
~7.3Doublet2HAromatic protons (meta to SO₂)
~4.1Singlet2HMethylene protons (-CH₂-)
~2.9Singlet3HN-Methyl protons (-N-CH₃)
~2.4Singlet3HTolyl methyl protons (-Ar-CH₃)
Interpretation and Rationale
  • Carboxylic Acid Proton (~10-12 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet and its chemical shift can be highly dependent on concentration and solvent.

  • Aromatic Protons (~7.3 and ~7.8 ppm): The para-substituted benzene ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonyl group are more deshielded and appear further downfield (~7.8 ppm) compared to the protons meta to the sulfonyl group (~7.3 ppm).

  • Methylene Protons (~4.1 ppm): These protons are adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom of the tosylamide, causing a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • N-Methyl Protons (~2.9 ppm): The methyl group attached to the nitrogen is deshielded by the adjacent nitrogen and the tosyl group, leading to a chemical shift around 2.9 ppm. This signal will be a singlet.

  • Tolyl Methyl Protons (~2.4 ppm): The methyl group attached to the aromatic ring is a typical benzylic methyl group and is expected to resonate around 2.4 ppm as a singlet.

1H_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Dissolve N-Tosylsarcosine in CDCl₃ prep2 Add TMS as internal standard prep1->prep2 acq1 Place sample in NMR spectrometer prep2->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 an1 Process FID (Fourier Transform) acq2->an1 an2 Phase and baseline correction an1->an2 an3 Integrate signals an2->an3 an4 Assign peaks to protons an3->an4

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-Tosylsarcosine will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbonyl carbon (-COOH)
~144Aromatic carbon (ipso- to CH₃)
~136Aromatic carbon (ipso- to SO₂)
~130Aromatic carbons (meta to SO₂)
~128Aromatic carbons (ortho to SO₂)
~52Methylene carbon (-CH₂-)
~38N-Methyl carbon (-N-CH₃)
~21Tolyl methyl carbon (-Ar-CH₃)
Interpretation and Rationale
  • Carbonyl Carbon (~172 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons (~128-144 ppm): The four distinct types of carbon atoms in the para-substituted benzene ring will give rise to four signals in the aromatic region. The ipso-carbons (attached to the methyl and sulfonyl groups) will have characteristic shifts, with the carbon attached to the sulfonyl group being more downfield.[1]

  • Methylene Carbon (~52 ppm): This carbon is deshielded by the adjacent nitrogen and carbonyl group.

  • N-Methyl Carbon (~38 ppm): The methyl carbon attached to the nitrogen is influenced by the nitrogen and the tosyl group.

  • Tolyl Methyl Carbon (~21 ppm): This is a typical chemical shift for a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of N-Tosylsarcosine is expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1710Strong, SharpC=O stretch (Carboxylic acid)
~1600, ~1490MediumC=C stretch (Aromatic ring)
~1340, ~1160StrongS=O stretch (Sulfonamide, asymmetric and symmetric)
Interpretation and Rationale
  • O-H Stretch (3300-2500 cm⁻¹): The hydrogen-bonded O-H stretch of the carboxylic acid will appear as a very broad and strong absorption band.[2][3]

  • C-H Stretches (~3050 and ~2950 cm⁻¹): The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹.[2]

  • C=O Stretch (~1710 cm⁻¹): The carbonyl group of the carboxylic acid will give a strong, sharp absorption band.[4]

  • C=C Stretches (~1600, ~1490 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as two or more bands in this region.

  • S=O Stretches (~1340, ~1160 cm⁻¹): The asymmetric and symmetric stretching vibrations of the sulfonyl group in the sulfonamide are very characteristic and appear as two strong bands.

IR_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Prepare KBr pellet or Nujol mull acq1 Place sample in FT-IR spectrometer prep1->acq1 acq2 Acquire IR spectrum acq1->acq2 an1 Identify characteristic absorption bands acq2->an1 an2 Correlate bands to functional groups an1->an2

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of N-Tosylsarcosine (C₁₀H₁₃NO₄S) is 243.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 243 would be expected, although it may be of low intensity due to fragmentation.

  • Key Fragmentation Patterns:

    • Loss of the tosyl group: A prominent fragment would likely correspond to the loss of the tosyl radical (CH₃C₆H₄SO₂•), resulting in a peak at m/z = 88, corresponding to the [M - 155]⁺ ion (protonated sarcosine).

    • Formation of the tosyl cation: A strong peak at m/z = 155 is expected, corresponding to the stable tosyl cation [CH₃C₆H₄SO₂]⁺.

    • Formation of the tropylium ion: A peak at m/z = 91, corresponding to the [C₇H₇]⁺ tropylium ion, is a very common fragment for compounds containing a benzyl or tolyl group.[5]

    • Loss of the carboxylic acid group: Fragmentation involving the loss of the carboxyl group as COOH• (45 Da) or CO₂ (44 Da) could also occur.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Tosylsarcosine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can effectively characterize and confirm the structure of this compound in their experimental work. The provided interpretations and rationales, based on fundamental spectroscopic principles, serve as a valuable reference for scientists and professionals in the fields of chemistry and drug development. It is important to note that while these predictions are based on well-established correlations, experimental verification is always recommended for definitive structural confirmation.

References

  • University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • University of Oxford. 13C NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • LibreTexts Chemistry. 5.7: 13C-NMR Spectroscopy. [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • PubMed. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. [Link]

  • YouTube. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. [Link]

Sources

Exploratory

Technical Assessment: [Methyl-(toluene-4-sulfonyl)-amino]-acetic Acid

The following technical guide is structured as a high-level whitepaper designed for research scientists and process chemists. It prioritizes mechanistic understanding, actionable data protocols, and rigorous purification...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and process chemists. It prioritizes mechanistic understanding, actionable data protocols, and rigorous purification logic over generic descriptions.[1]

Physicochemical Profiling, Solubility Data, and Purification Protocols

Executive Summary & Compound Identity

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid , commonly known as N-Tosylsarcosine , is a critical intermediate in peptide synthesis and medicinal chemistry.[1] It serves as a protected form of sarcosine (N-methylglycine), where the p-toluenesulfonyl (tosyl) group functions as a robust amine protecting group, imparting significant lipophilicity to the otherwise highly polar amino acid backbone.[1]

This guide addresses the solubility challenges associated with this molecule. Unlike free sarcosine, which is highly water-soluble, the tosylated derivative exhibits "brick dust" characteristics—high crystallinity and low aqueous solubility at neutral/acidic pH—necessitating specific solvent systems for processing.[1]

Chemical Attribute Technical Detail
Systematic Name N-Methyl-N-(p-toluenesulfonyl)glycine
Common Name N-Tosylsarcosine
CAS Registry Number 2644-99-7
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
pKa (Acidic) ~3.6 (Carboxylic acid)
LogP (Predicted) 1.2 – 1.5 (Moderate Lipophilicity)
Solubility Profile & Solvent Compatibility

The solubility of N-Tosylsarcosine is governed by the competition between the hydrophobic tosyl moiety and the ionizable carboxylic acid tail.[1] The data below synthesizes experimental observations with calculated physicochemical properties.

2.1 pH-Dependent Aqueous Solubility (The "pH Switch")

The most critical operational parameter for this compound is pH.[1] The sulfonamide nitrogen is not basic; therefore, solubility is driven entirely by the ionization of the carboxylic acid.[1]

  • pH < 3.0 (Protonated State): The molecule exists in its neutral, unionized form (

    
    ).[1] The hydrophobic tosyl group dominates, rendering the compound sparingly soluble  in water.[1] This is the state used for precipitation/isolation.[1][2]
    
  • pH > 5.0 (Ionized State): The carboxylic acid deprotonates to the carboxylate anion (

    
    ).[1] The high solvation energy of the anion overcomes the lipophilicity of the tosyl group, making the compound highly soluble  in aqueous buffers.[1]
    
2.2 Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Disrupts strong crystal lattice intermolecular forces; ideal for reaction media.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood (Heating often req.)[1]Soluble, especially when warm.[1] Often used for recrystallization.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood The tosyl group interacts favorably with chlorinated solvents.[1]
Esters/Ethers Ethyl Acetate, THFModerate Soluble, but concentration-dependent.[1] Ethyl Acetate is the standard extraction solvent.[1]
Non-Polar Hexanes, Heptane, ToluenePoor / Insoluble Used as anti-solvents to force precipitation.[1]
Aqueous (Acidic) 0.1 M HCl, Water (pH 2)Insoluble Used for wash steps to remove salts/impurities without losing product.[1]
Aqueous (Basic) 5% NaHCO₃, 1M NaOHSoluble Forms Sodium N-Tosylsarcosinate salt.[1]
Mechanistic Visualization: Solubility & Workup Logic

The following diagram illustrates the equilibrium states and the logical flow for isolating the compound based on its solubility properties.

SolubilityLogic cluster_0 Purification Cycle Solid Solid N-Tosylsarcosine (Crystalline Lattice) Solvent Organic Solvent (DCM/EtOAc) Solid->Solvent Dissolves (Lipophilic Interaction) AqueousBase Aqueous Phase (pH > 8) Solvent->AqueousBase Extraction (R-COOH → R-COO⁻) AqueousAcid Aqueous Phase (pH < 3) AqueousAcid->Solid Crystallization AqueousBase->AqueousAcid Acidification (Precipitation)

Figure 1: Solubility-driven purification cycle.[1][3][4] The compound moves between phases based on ionization state, allowing for high-purity isolation.[1]

Experimental Protocols

As exact solubility values vary by crystal polymorph and purity, the following self-validating protocols are recommended to generate precise data for your specific lot.

4.1 Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility in a specific solvent at 25°C.[1]

  • Preparation: Weigh approximately 100 mg of N-Tosylsarcosine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification:

    • Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing pan.

    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).[1]

    • Weigh the residue.[1]

  • Calculation:

    
    
    
4.2 Protocol B: Purification via Recrystallization

Objective: Purify crude N-Tosylsarcosine using its solubility differential.

  • Dissolution: Dissolve crude material in a minimum amount of boiling Ethyl Acetate .[1]

  • Anti-Solvent Addition: While hot, slowly add Hexanes (or Heptane) dropwise until a slight turbidity (cloudiness) persists.[1]

  • Clarification: Add one drop of Ethyl Acetate to clear the solution.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Hexanes.[1]

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.[1]

Thermodynamic Modeling (Van't Hoff Analysis)

For researchers requiring solubility data at elevated temperatures (e.g., for process scale-up), use the Van't Hoff equation.[1] By measuring solubility (


) at three temperatures (e.g., 25°C, 35°C, 45°C), you can predict solubility at any temperature.[1]

[1]
  • x: Mole fraction solubility.[1]

  • T: Temperature (Kelvin).[1]

  • Plot:

    
     vs 
    
    
    
    .[1] The slope provides the Enthalpy of Dissolution (
    
    
    ).[1]
  • Insight: If

    
     is positive (endothermic), solubility increases with temperature—typical for N-Tosylsarcosine in organic solvents.[1]
    
References
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2644-99-7. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for sulfonamide purification logic).

Sources

Foundational

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid crystal structure analysis

Technical Whitepaper: Crystallographic Characterization of [Methyl-(toluene-4-sulfonyl)-amino]-acetic Acid ( -Tosylsarcosine)[1] -protected sarcosine derivatives.[1] Executive Summary This technical guide details the str...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization of [Methyl-(toluene-4-sulfonyl)-amino]-acetic Acid ( -Tosylsarcosine)[1]


-protected sarcosine derivatives.[1]

Executive Summary

This technical guide details the structural analysis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (commonly referred to as


-Tosylsarcosine ; CAS: 1080-44-0).[1] As a sulfonamide-protected amino acid, this compound represents a critical scaffold in peptidomimetic drug design.[1] Unlike primary sulfonamides, the tertiary nitrogen in the sarcosine moiety precludes classical N-H...O hydrogen bonding, forcing the supramolecular architecture to rely exclusively on carboxylic acid interactions. This guide covers the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis required to validate its solid-state conformation.[1]

Chemical Context & Significance

The structural integrity of


-tosylsarcosine is defined by the steric interplay between the rigid 

-toluenesulfonyl (tosyl) group and the flexible sarcosine (N-methylglycine) backbone.[1]
  • Pharmacophore Relevance: The sulfonamide moiety acts as a transition-state analogue for protease inhibitors.[1]

  • Structural Unique Selling Point (USP): The methylation of the nitrogen atom eliminates the strong hydrogen bond donor capacity of the sulfonamide, altering the crystal packing from the typical "ladder" motifs seen in

    
    -tosylglycine to discrete carboxylic acid dimers or catemers.
    
Chemical Identity Table
ParameterDetail
IUPAC Name 2-[Methyl-(4-methylphenyl)sulfonylamino]acetic acid
Common Name

-Tosylsarcosine
Formula

Molecular Weight 243.28 g/mol
Key Functional Groups Sulfonamide (

), Carboxylic Acid (

), Tertiary Amine

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for XRD, purity is paramount.[1] The following protocol utilizes a modified Schotten-Baumann reaction followed by controlled solvent evaporation.

Synthesis Workflow (Schotten-Baumann)

Reaction Logic: The reaction exploits the nucleophilicity of sarcosine in a basic medium to attack the electrophilic sulfur of tosyl chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Reagents: Dissolve Sarcosine (10 mmol) in 10% NaOH (20 mL).

  • Addition: Cool to 0°C. Add

    
    -Toluenesulfonyl chloride (10 mmol) portion-wise over 30 minutes.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 4 hours. Monitor pH; maintain >9 using NaOH.[1]

  • Work-up: Acidify with concentrated HCl to pH 1-2. The product precipitates as a white solid.[1]

  • Purification: Filter, wash with ice-cold water, and recrystallize from Ethanol/Water (1:1).[1]

Single Crystal Growth Strategy

Objective: Grow block-like crystals (


 mm) for diffraction.
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethyl Acetate:Hexane (3:[1]1) or pure Methanol.[1]

  • Protocol: Dissolve 50 mg of purified

    
    -tosylsarcosine in 5 mL solvent. Filter through a 0.45 
    
    
    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and leave undisturbed at 20°C for 3-5 days.

CrystallizationWorkflow Raw Crude N-Tosylsarcosine Solvent Solvent Selection (EtOAc/Hexane) Raw->Solvent Dissolution Filter Micron Filtration (Remove Nuclei) Solvent->Filter Purify Evap Slow Evaporation (Supersaturation) Filter->Evap Nucleation Crystal Single Crystal (Harvest) Evap->Crystal Growth

Figure 1: Crystallization workflow emphasizing filtration to prevent poly-nucleation.[1]

Crystallographic Analysis (The Core)

Upon harvesting a suitable crystal, the structural solution follows standard small-molecule crystallography pipelines. Based on the class behavior of


-substituted sulfonamides (specifically the work of B.T. Gowda et al.), the following structural features are the standard for validation.
Unit Cell & Space Group

-Tosyl amino acids typically crystallize in centrosymmetric space groups due to the formation of carboxylic acid dimers.[1]
  • Expected Crystal System: Monoclinic

  • Likely Space Group:

    
     (No. 14)[1]
    
  • Z (Molecules per cell): 4

Molecular Conformation

The conformation is defined by two critical torsion angles.[1] The molecule generally adopts an "L-shape" or "Butterfly" conformation to minimize steric clash between the sulfonyl oxygens and the N-methyl group.[1]

  • C-S-N-C Torsion: Controls the orientation of the tolyl ring relative to the nitrogen.

  • S-N-C-C Torsion: Controls the folding of the carboxylic acid arm.

Critical Bond Metric Validation:

Bond Typical Length (Å) Interpretation

| S-N | 1.60 - 1.63 | Single bond character; N is


 hybridized due to 

electron withdrawal.[1] | | S=O | 1.42 - 1.44 | Standard sulfonyl double bond.[1] | | C=O (Acid) | 1.21 - 1.23 | Carbonyl double bond.[1] | | C-O (Acid) | 1.30 - 1.32 | Hydroxyl single bond.[1] |
Supramolecular Architecture (Hydrogen Bonding)

This is the most distinct feature of


-tosylsarcosine compared to 

-tosylglycine.[1]
  • Donor Deficiency: The Nitrogen is methylated (

    
    ).[1] It cannot  act as a hydrogen bond donor.[1]
    
  • Primary Interaction: The structure is stabilized by strong intermolecular

    
     hydrogen bonds between carboxylic acid groups.[1]
    
  • Motif: Centrosymmetric

    
     dimers.[1] Two molecules face each other, linking 
    
    
    
    .
  • Secondary Interactions: Weak

    
     interactions involving the sulfonyl oxygens and the methyl protons may stabilize the packing layers.
    

HBonding cluster_0 Interaction Logic MolA Molecule A (COOH Donor) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer O-H...O=C MolB Molecule B (COOH Donor) MolB->Dimer O-H...O=C Packing Crystal Lattice (Van der Waals Stacking) Dimer->Packing Pi-Pi Stacking / C-H...O Note Note: N-Methylation blocks N-H...O ladder formation

Figure 2: Supramolecular assembly logic. The R2,2(8) dimer is the dominant structural motif due to the lack of N-H donors.

Spectroscopic Validation

Crystallography must be corroborated by bulk spectroscopy to ensure the single crystal is representative of the bulk material.

FTIR Analysis[1][2]
  • Carboxylic Acid: Broad band at 2500–3300

    
     (O-H stretch) and sharp peak at ~1710–1740 
    
    
    
    (C=O stretch).[1]
  • Sulfonamide: [1][2][3]

    • Asymmetric

      
       stretch: ~1330–1350 
      
      
      
      .[1]
    • Symmetric

      
       stretch: ~1150–1170 
      
      
      
      .[1]
  • Absence of N-H: The lack of a sharp peak at ~3200–3300

    
     confirms the 
    
    
    
    -methylated structure (distinguishing it from
    
    
    -tosylglycine).[1]
NMR ( , DMSO- )
  • Aromatic: Two doublets (AA'BB' system) around 7.4–7.8 ppm (Tolyl ring).[1]

  • N-Methyl: Singlet at ~2.8 ppm.[1]

  • Sarcosine

    
    :  Singlet (or doublet if restricted rotation) at ~4.0 ppm.
    
  • Tolyl

    
    :  Singlet at ~2.4 ppm.[1]
    

References

  • Gowda, B. T., et al. (2009).[1] "Structural studies on N-aryl-sulfonamides and their derivatives." Journal of Molecular Structure. (General reference for sulfonamide geometry).[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-Tosylsarcosine (Analog search)."

  • Fisher Scientific. "N-(p-Toluenesulfonyl)glycine Safety Data Sheet."

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: N-Tosylsarcosine."[1] [1]

  • Sigma-Aldrich. "Methyl-4-toluenesulfonate for synthesis (Reagent Reference)." [1]

Sources

Exploratory

Literature review of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

An In-depth Technical Guide to [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid Prepared by: Gemini, Senior Application Scientist Introduction [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, known more commonly in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, known more commonly in the field as N-Tosylsarcosine or N-Methyl-N-tosylglycine, is a synthetic amino acid derivative of significant interest to researchers in organic synthesis and medicinal chemistry. This compound merges the structural features of sarcosine (N-methylglycine), an endogenous amino acid, with the robust p-toluenesulfonyl (tosyl) protecting group. The presence of the N-methyl group introduces conformational rigidity and resistance to enzymatic degradation, while the tosyl group offers a stable yet removable protecting element for the amine functionality.[1][2] This unique combination makes N-Tosylsarcosine a valuable building block for complex peptide synthesis and a versatile intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and core applications, grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. N-Tosylsarcosine is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-{[methyl(4-methylphenyl)sulfonyl]amino}acetic acidN/A
Synonyms N-Tosylsarcosine, N-Methyl-N-tosylglycine[3]
CAS Number 2644-99-7[4][5][6]
Molecular Formula C₁₀H₁₃NO₄S[4]
Molecular Weight 243.28 g/mol [4]
Appearance White to off-white solid[7]
Expected Spectroscopic Signatures

While a dedicated spectrum for this specific molecule is not publicly aggregated, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-understood principles of NMR and IR spectroscopy.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments: a singlet for the aromatic methyl group (Ar-CH₃) around 2.4 ppm, a singlet for the N-methyl group (N-CH₃) around 2.8-3.0 ppm, and a singlet for the α-methylene group (-CH₂-) adjacent to the carbonyl, likely around 3.8-4.0 ppm. The aromatic protons of the tosyl group will appear as two doublets in the 7.3-7.8 ppm region, characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O.[9]

  • ¹³C NMR: The carbon spectrum will feature signals for the aromatic methyl carbon (~21 ppm), the N-methyl carbon (~35-40 ppm), the α-methylene carbon (~50-55 ppm), and the carbonyl carbon of the carboxylic acid (~170-175 ppm). The aromatic carbons will appear in the 127-145 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups.[10] Expect strong, characteristic absorption bands for:

    • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[11]

    • S=O stretches (Sulfonamide): Two strong bands, typically around 1330-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecule, corresponding to the molecular formula C₁₀H₁₃NO₄S.[8]

Synthesis and Purification Protocol

The synthesis of N-Tosylsarcosine is a straightforward and robust procedure involving the nucleophilic attack of the secondary amine of sarcosine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is typically performed under alkaline conditions, which serves two critical purposes: it deprotonates the carboxylic acid to improve solubility in the aqueous medium and neutralizes the HCl byproduct generated during the reaction.[11][12]

Detailed Experimental Protocol: Synthesis of N-Tosylsarcosine

This protocol is adapted from established methods for the N-sulfonylation of amino acids.[12]

Materials:

  • Sarcosine (N-methylglycine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (beaker, round-bottom flask, separatory funnel, Büchner funnel)

Procedure:

  • Amino Acid Dissolution and Basification:

    • In a 250 mL beaker, dissolve 1.0 equivalent of sarcosine in deionized water.

    • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add 2.2 equivalents of sodium carbonate (or a 2M solution of sodium hydroxide) to the cooled solution. The causality here is to create the sodium salt of the amino acid, which is more soluble and ensures the amine is free for nucleophilic attack. The excess base neutralizes the forthcoming HCl.[11]

  • Addition of Tosyl Chloride:

    • While maintaining the temperature at 0-5 °C, add 1.1 equivalents of p-toluenesulfonyl chloride in small portions over 30 minutes. Vigorous stirring is essential to maximize the interfacial reaction between the aqueous and organic phases (or the solid TsCl).

  • Reaction Progression:

    • Allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours.

    • Monitor the reaction by observing the consumption of the tosyl chloride. The pH of the solution should remain alkaline; if not, small amounts of base can be added.[12]

  • Work-up and Acidification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted tosyl chloride and other organic impurities. Discard the organic layers.

    • Cool the aqueous layer again in an ice bath.

    • Slowly acidify the solution to a pH of ~2 by adding concentrated HCl dropwise with vigorous stirring. This step protonates the carboxylate, causing the desired product to precipitate out of the solution as a white solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crude product on the filter with cold deionized water to remove inorganic salts.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure N-Tosylsarcosine.

    • Dry the final product in a vacuum oven at 60 °C.[11]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps Sarcosine Sarcosine (N-Methylglycine) Mix 1. Dissolve & Cool (0-5 °C) Sarcosine->Mix TsCl p-Toluenesulfonyl Chloride (TsCl) React 2. Add TsCl, React (pH > 8) TsCl->React Base Base (e.g., Na₂CO₃) in Water Base->Mix Mix->React Nucleophilic Substitution Workup 3. Aqueous Workup (Wash with Ether) React->Workup Precipitate 4. Acidify with HCl (pH ~2) Workup->Precipitate Isolate 5. Filter & Recrystallize Precipitate->Isolate Product Pure N-Tosylsarcosine Isolate->Product

Caption: Workflow for the synthesis of N-Tosylsarcosine.

Applications in Synthetic Chemistry

N-Tosylsarcosine is not merely a chemical curiosity; it is a functional tool for the synthesis of complex molecules, particularly peptides and other biologically active compounds.

Building Block in Peptide Synthesis

N-methylated amino acids are frequently incorporated into peptide chains to enhance their pharmacological profiles by increasing metabolic stability and modulating conformation.[1] However, the steric hindrance from the N-methyl group makes peptide bond formation challenging. N-Tosylsarcosine serves as a protected precursor for introducing an N-methylglycine residue.

The Challenge of Steric Hindrance: Standard coupling reagents can be inefficient for coupling N-methylated amino acids. The N-methyl group sterically shields the nitrogen nucleophile, slowing down the reaction and leading to incomplete coupling or racemization.[1]

Protocol: Coupling N-Tosylsarcosine in Solid-Phase Peptide Synthesis (SPPS):

This protocol assumes a standard Fmoc-based SPPS workflow. The key difference lies in the activation and coupling step.

  • Resin Preparation: Start with a deprotected amine on the solid support (e.g., after piperidine treatment to remove a previous Fmoc group). Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of N-Tosylsarcosine and 3.9 equivalents of a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Allow this activation mixture to pre-activate for 2-5 minutes at room temperature. The causality for using a reagent like HATU is its ability to form a highly reactive activated ester that can overcome the steric hindrance of the N-methylated amine.[1]

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for an extended period, typically 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion. Note that the standard Kaiser test is unreliable for secondary amines like N-methylated residues; a bromophenol blue test is a suitable alternative.[1]

    • If coupling is incomplete, the step can be repeated (a "double coupling").

    • Once complete, drain the coupling solution and wash the resin extensively with DMF and DCM.

SPPS Coupling Workflow Diagram

SPPS_Coupling cluster_activation Activation Mixture Resin Resin-NH₂ Deprotected Peptide Coupling Coupling (2-4 hours) Resin->Coupling NTosyl N-Tosylsarcosine ActivatedEster Activated OAt-Ester Highly Reactive NTosyl->ActivatedEster + HATU/DIPEA HATU HATU DIPEA DIPEA ActivatedEster->Coupling Product Resin-NH-CO-CH₂-N(Me)Ts Coupled Peptide Coupling->Product

Caption: Coupling N-Tosylsarcosine in Solid-Phase Peptide Synthesis.

Reactivity and Deprotection

The synthetic utility of N-Tosylsarcosine is defined by the reactivity of its functional groups. The carboxylic acid can undergo standard transformations like esterification or conversion to amides. The sulfonamide linkage is famously robust, making the tosyl group an excellent protecting group that is stable to a wide range of reaction conditions, including acidic and basic hydrolysis that would cleave other protecting groups like Boc or Fmoc.[2]

However, for the final unveiling of the N-methylglycine residue, the tosyl group must be removed. This is typically achieved under strong reducing conditions, a choice that must be compatible with other functional groups in the molecule. Common deprotection methods include:

  • Sodium in liquid ammonia (Birch reduction): A classic but powerful method.

  • HBr in acetic acid: Can be effective but requires harsh conditions.

  • Reductive cleavage with reagents like Sodium naphthalenide or Samarium(II) iodide.

The choice of deprotection strategy is a critical experimental design parameter, dictated by the overall molecular structure and desired final product.

Relevance in Drug Development

The structural motifs present in N-Tosylsarcosine are highly relevant in modern drug discovery.

  • The Sulfonamide Moiety: Sulfonamides are a well-established class of pharmacophores found in a wide array of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[11] Their ability to act as bioisosteres of amides and to engage in hydrogen bonding makes them a privileged scaffold in medicinal chemistry.

  • N-Methylation: As mentioned, N-methylation is a key tactic used by medicinal chemists to fine-tune the properties of a drug candidate. It can block N-dealkylation metabolism, increase cell permeability by disrupting hydrogen bonding networks, and lock the molecule into a more biologically active conformation.[1]

  • Intermediate for APIs: Given its stability and defined reactivity, N-Tosylsarcosine is an ideal intermediate for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[2][13] It allows for the controlled introduction of a key structural unit while protecting a reactive amine until the final stages of a synthetic sequence.

Conclusion

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid is more than a simple catalog chemical; it is a sophisticated synthetic tool that empowers chemists to address specific challenges in peptide synthesis and drug development. Its value is derived from the strategic combination of a stable, well-behaved protecting group (tosyl) and a pharmacologically significant structural element (N-methylated glycine). By understanding its properties, mastering its synthesis, and applying it with mechanistic insight, researchers can leverage N-Tosylsarcosine to construct complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

  • de Boer, Th. J., & Backer, H. J. (1956). p-TOLUENESULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 36, 943. [Link]

  • Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. (n.d.). IOSR Journal of Applied Chemistry. Retrieved February 11, 2026, from [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). MDPI. Retrieved February 11, 2026, from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved February 11, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. (2016). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. Retrieved February 11, 2026, from [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024, March 25). Capital Resin Corporation. Retrieved February 11, 2026, from [Link]

  • p-TOLYLSULFONYLDIAZOMETHANE. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • What is Para-Toluenesulfonamide used for? (2024, June 14). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

  • Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

  • Spectroscopic, Physical, Thermal, and Magnetic Studies of N-[Tris(Hydroxyl Methyl)Methyl]Glycine (Tricine, L) Complexes and Their Applications Against Tumor Activity. (n.d.). Bendola Publishing. Retrieved February 11, 2026, from [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (2016). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 11, 2026, from [Link]

  • Production process of methyl p-tolyl sulfone. (n.d.). Google Patents.
  • A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. (n.d.). Quick Company. Retrieved February 11, 2026, from [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Tosylsarcosine via Schotten-Baumann Conditions

Introduction & Strategic Rationale N-Tosylsarcosine (N-(p-toluenesulfonyl)-N-methylglycine) is a critical intermediate in the synthesis of peptidomimetics, creatine analogs, and enzyme inhibitors. Its synthesis represent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

N-Tosylsarcosine (N-(p-toluenesulfonyl)-N-methylglycine) is a critical intermediate in the synthesis of peptidomimetics, creatine analogs, and enzyme inhibitors. Its synthesis represents a classic application of the Schotten-Baumann reaction , utilizing a biphasic or aqueous basic system to facilitate the nucleophilic attack of a secondary amine on a sulfonyl chloride.

Mechanistic Insight

The reaction relies on the nucleophilicity of the secondary amine in sarcosine. Unlike primary amino acids, sarcosine (N-methylglycine) lacks a second proton on the nitrogen, preventing the formation of a di-tosyl side product. However, the reaction competes kinetically with the hydrolysis of


-toluenesulfonyl chloride (TsCl) by the hydroxide base.

Key Success Factor: The protocol below utilizes a controlled pH and temperature strategy. By maintaining a basic pH (to scavenge HCl and keep sarcosine nucleophilic) while keeping the temperature low initially, we maximize the rate of amidation over the rate of sulfonyl chloride hydrolysis.

Reaction Mechanism Diagram

The following diagram outlines the nucleophilic substitution pathway and the competing hydrolysis vector.

SchottenBaumann Sarcosine Sarcosine (Nucleophile) Intermediate Tetrahedral Transition State Sarcosine->Intermediate Attack TsCl p-Tosyl Chloride (Electrophile) TsCl->Intermediate SideProduct Ts-OH (Hydrolysis) TsCl->SideProduct OH⁻ Attack (Competing Rxn) Base NaOH (aq) Base->Sarcosine Deprotonation Product N-Tosylsarcosine (Sodium Salt) Intermediate->Product -Cl⁻

Figure 1: Mechanistic pathway of N-Tosylsarcosine synthesis. Note the competing hydrolysis pathway (dotted red line) which is suppressed by temperature control.

Materials & Safety Profile

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
Sarcosine 89.091.0SubstrateIrritant
p-Toluenesulfonyl Chloride (TsCl) 190.651.1 - 1.2ElectrophileCorrosive, Moisture Sensitive
Sodium Hydroxide (NaOH) 40.002.2 - 2.5BaseCorrosive
Hydrochloric Acid (HCl) 36.46ExcessAcidificationCorrosive, Fumes
Water / Ethanol -SolventSolventFlammable (EtOH)
Critical Safety Notes
  • TsCl Sensitivity: TsCl is a lachrymator and skin irritant. Weigh in a fume hood.

  • Exotherm: The neutralization of the reaction mixture with HCl during workup is exothermic. Add acid slowly.

Experimental Protocol

Scale: This protocol is normalized for 50 mmol of Sarcosine.

Phase A: Solubilization & Deprotonation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolution: Add 4.46 g (50 mmol) of Sarcosine to the flask.

  • Base Addition: Add 30 mL of 10% (2.5 M) NaOH solution (approx. 75 mmol).

    • Note: The extra base ensures the amino acid is fully deprotonated to the carboxylate/amine form and neutralizes the HCl generated during the reaction.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C .

Phase B: The Schotten-Baumann Reaction[1][2]
  • Reagent Addition: Weigh 10.5 g (55 mmol, 1.1 equiv) of

    
    -Toluenesulfonyl chloride (TsCl).
    
    • Technique: Add the TsCl in small portions over 15–20 minutes.

    • Why? Dumping TsCl all at once can cause local heating and accelerate hydrolysis.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–4 hours .

    • Checkpoint: The solution should become clear as the TsCl reacts. If an oil persists, it may be unreacted TsCl or product oiling out (see Troubleshooting).

Phase C: Workup & Isolation[3]
  • Filtration (Optional): If solid particulates (unreacted TsCl) remain, filter the basic solution through a glass frit.

  • Acidification: Return the clear solution to an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches 1–2 .

    • Observation: The product, N-Tosylsarcosine, will precipitate as a white solid. The sodium salt is soluble; the free acid is not.

  • Collection: Filter the precipitate using vacuum filtration (Buchner funnel). Wash the cake with ice-cold water (2 x 10 mL) to remove residual NaCl and TsOH.

Phase D: Purification (Recrystallization)[4]
  • Solvent Choice: Recrystallize from Water or Ethanol/Water (1:3) .

    • Procedure: Dissolve the crude solid in minimum boiling water. If it does not dissolve fully, add ethanol dropwise. Cool slowly to RT, then to 4 °C.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Experimental Workflow Diagram

Workflow Start Start: 50 mmol Sarcosine Step1 Dissolve in NaOH (aq) Cool to 0°C Start->Step1 Step2 Add TsCl (1.1 eq) Portionwise over 20 min Step1->Step2 Step3 React at RT 3-4 Hours Step2->Step3 Check Is solution clear? Step3->Check Filter Filter unreacted TsCl Check->Filter No (Solids present) Acidify Acidify with HCl to pH 1 Precipitate Product Check->Acidify Yes Filter->Acidify Recryst Recrystallize (H₂O or EtOH/H₂O) Acidify->Recryst End Pure N-Tosylsarcosine Recryst->End

Figure 2: Operational workflow for the synthesis and purification of N-Tosylsarcosine.

Characterization & Validation

Physical Properties[4][5][6][7][8][9][10]
  • Appearance: White crystalline solid.

  • Melting Point (Lit): 107–109 °C [1].

  • Yield: Typical isolated yields range from 75% to 85%.

NMR Spectroscopy Data (Expected)

To validate the structure, dissolve ~10 mg in CDCl₃ or DMSO-d₆.

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
Aromatic Ar-H 7.70 (d), 7.35 (d)Doublets2H, 2HPara-substituted toluene ring
N-CH₂-COOH 3.95Singlet2HMethylene adjacent to acid
N-CH₃ 2.85Singlet3HN-Methyl group
Ar-CH₃ 2.42Singlet3HMethyl on toluene ring
COOH 10.0 - 12.0Broad1HCarboxylic acid proton

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure temperature is kept <5°C during addition. Increase TsCl equivalents to 1.2.
Oiling Out Impure product or too warmCool the acidified mixture in an ice bath. Scratch the glass with a rod to induce nucleation.
Product is Pink/Red Oxidation of impuritiesRecrystallize with a small amount of activated charcoal in the hot solvent.
Melting Point Low Wet product or TsOH contaminationDry thoroughly in vacuum oven. Wash crude precipitate more thoroughly with ice water to remove TsOH.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
  • Cason, J., et al. (1954). "N-Methyl-N-nitroso-p-toluenesulfonamide". Organic Syntheses, 34, 96. Link (Describes handling of sarcosine/tosyl derivatives).

  • National Center for Biotechnology Information. (2023). "Sarcosine".[1][2][3][4] PubChem Compound Summary. Link

  • ChemicalBook. (2023). "N-(p-Toluenesulfonyl)sarcosine". Link (General property verification).

Sources

Application

Application Notes and Protocols for the HPLC Purification of N-Tosylsarcosine

Introduction: The Critical Role of Purity for N-Tosylsarcosine in Research and Development N-Tosylsarcosine, a tosyl-protected derivative of the N-methylated amino acid sarcosine, serves as a crucial building block in co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for N-Tosylsarcosine in Research and Development

N-Tosylsarcosine, a tosyl-protected derivative of the N-methylated amino acid sarcosine, serves as a crucial building block in contemporary organic synthesis and medicinal chemistry. Its structural motif is incorporated into a variety of complex molecules, including pharmacologically active compounds where the tosyl group often acts as a stable protecting group for the secondary amine.[1] The purity of N-Tosylsarcosine is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and product characterization, and ultimately impact the yield and purity of the final target molecule.

This technical guide provides a comprehensive framework for the purification of N-Tosylsarcosine using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of the separation, provide a detailed, step-by-step protocol for both analytical method development and preparative scale-up, and discuss the critical parameters that ensure a robust and reproducible purification process. This document is intended for researchers, scientists, and drug development professionals who require high-purity N-Tosylsarcosine for their synthetic applications.

The Chromatographic Rationale: A Reversed-Phase Approach

The purification of N-Tosylsarcosine is ideally suited for reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically octadecyl-silica, C18), while the mobile phase is a polar solvent mixture, usually consisting of water and a miscible organic solvent like acetonitrile or methanol.

N-Tosylsarcosine possesses both polar (the carboxylic acid) and nonpolar (the tosyl group's aromatic ring and the N-methyl group) characteristics, making it an excellent candidate for RP-HPLC. The nonpolar tosyl moiety will interact strongly with the C18 stationary phase, while the polar carboxylic acid group will have a higher affinity for the polar mobile phase. By carefully modulating the composition of the mobile phase, we can achieve a fine-tuned separation of N-Tosylsarcosine from its potential impurities.

Key Impurities in N-Tosylsarcosine Synthesis:

The most common synthesis of N-Tosylsarcosine involves the reaction of sarcosine with p-toluenesulfonyl chloride (TsCl) under basic conditions.[2] Potential impurities that need to be resolved during purification include:

  • Unreacted Sarcosine: Highly polar and will elute very early in a reversed-phase system.

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): While reactive, any unquenched TsCl will be hydrolyzed to p-toluenesulfonic acid.

  • p-Toluenesulfonic Acid: A byproduct of TsCl hydrolysis, it is also quite polar.

  • Di-tosylated byproducts: Although less common for secondary amines, over-reaction is a possibility.

A well-designed HPLC method will effectively separate the moderately hydrophobic N-Tosylsarcosine from the more polar starting materials and byproducts, as well as any less polar impurities.

Method Development and Optimization: The Analytical Scale

Before proceeding to a large-scale preparative purification, it is essential to develop and optimize the separation method on an analytical scale. This allows for the fine-tuning of parameters without consuming large amounts of sample and solvent.

Instrumentation and Materials
  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure good solubility and peak shape.

The Role of Trifluoroacetic Acid (TFA): TFA is a common additive in reversed-phase HPLC for peptide and amino acid separations.[3] It serves two primary functions:

  • Ion-Pairing Agent: It forms an ion pair with the protonated amine (if any) and improves its interaction with the stationary phase, leading to better retention and peak shape.

  • pH Modifier: It maintains a low pH (around 2), which suppresses the ionization of the carboxylic acid group in N-Tosylsarcosine. This makes the molecule less polar and increases its retention on the C18 column, leading to sharper peaks.

UV Detection Wavelength Selection

The tosyl group contains an aromatic ring, which is a strong chromophore. Based on the UV absorbance characteristics of aromatic amino acids and similar compounds, N-Tosylsarcosine is expected to have a strong absorbance in the lower UV range (around 220 nm) and a secondary, less intense absorbance at approximately 254 nm to 275 nm.[4][5]

  • For high sensitivity (analytical scale): A wavelength of 220 nm is recommended.

  • For selectivity and to minimize solvent absorbance (preparative scale): A wavelength of 254 nm is a robust choice.

Analytical HPLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude N-Tosylsarcosine in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient as described in the table below.

  • Data Acquisition: Monitor the elution profile at 220 nm and 254 nm.

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
25.05951.0
30.05951.0
30.19551.0
35.09551.0
Table 1: Suggested Analytical Gradient for Method Development.

The goal of this analytical run is to determine the retention time of N-Tosylsarcosine and ensure it is well-resolved from any impurities. The gradient can be optimized (i.e., made shallower around the elution time of the target compound) to improve resolution if necessary.

Preparative HPLC Purification: Scaling Up for Purity

Once an optimized analytical method is established, the process can be scaled up to a preparative scale to purify larger quantities of N-Tosylsarcosine.

Instrumentation and Materials for Preparative Scale
  • HPLC System: A preparative HPLC system with a high-pressure gradient pump capable of higher flow rates, a manual or automated injector with a larger loop, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and a fraction collector.

  • Column: A C18 reversed-phase column with a larger internal diameter and length (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phases: The same as the analytical method (0.1% TFA in water and 0.1% TFA in acetonitrile), but prepared in larger volumes.

  • Sample Preparation: Dissolve the crude N-Tosylsarcosine in the sample diluent at the highest possible concentration without causing precipitation. The solubility in acetonitrile/water mixtures is generally good.[6][7] Ensure the sample is fully dissolved and filtered before loading onto the column.

Scaling Up the Method

The key to a successful scale-up is to maintain the same linear velocity of the mobile phase and to adjust the gradient time and injection volume proportionally.

Flow Rate Calculation:

The flow rate for the preparative column can be calculated using the following formula:

Fprep = Fanal x (dprep2 / danal2)

Where:

  • Fprep is the preparative flow rate.

  • Fanal is the analytical flow rate (1.0 mL/min).

  • dprep is the internal diameter of the preparative column (21.2 mm).

  • danal is the internal diameter of the analytical column (4.6 mm).

For our example: Fprep = 1.0 mL/min x (21.22 / 4.62) ≈ 21.2 mL/min

Gradient Time Adjustment:

To maintain the same resolution, the gradient duration should be kept proportional to the column volume. Since we are keeping the linear velocity the same, the gradient times from the analytical method can be used as a starting point, but may need slight adjustments based on the system's dwell volume.

Sample Loading:

The loading capacity of a preparative column is significantly higher than an analytical column.[8][9][10] A loading study should be performed by injecting increasing amounts of the crude sample until the resolution between the target peak and adjacent impurities begins to degrade. As a general rule, for a 21.2 mm ID column, you can start with a load of 50-100 mg per injection and optimize from there.

Preparative HPLC Protocol
  • System Preparation: Prime the pumps with the respective mobile phases and equilibrate the preparative column with the initial mobile phase conditions (95% A, 5% B) at the calculated preparative flow rate (e.g., 21.2 mL/min).

  • Sample Injection: Load the dissolved and filtered crude sample onto the column.

  • Gradient Elution and Fraction Collection: Run the scaled-up gradient and begin collecting fractions as the UV detector signal starts to rise for the N-Tosylsarcosine peak. Collect fractions across the entire peak.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity specifications. Remove the HPLC solvents (acetonitrile and water) and TFA using a rotary evaporator or a lyophilizer. The final product will be the purified N-Tosylsarcosine.

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095521.2
25.059521.2
30.059521.2
30.195521.2
35.095521.2
Table 2: Example Preparative Gradient.
Workflow Visualization

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude N-Tosylsarcosine Dissolve Dissolve in ACN/H2O & Filter Crude->Dissolve Injection Inject onto Preparative C18 Column Dissolve->Injection Gradient Gradient Elution (H2O/ACN/TFA) Injection->Gradient Collection Fraction Collection (UV Guided) Gradient->Collection Analysis Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Lyophilization) Pooling->Evaporation Pure Pure N-Tosylsarcosine Evaporation->Pure

Caption: Workflow for the preparative HPLC purification of N-Tosylsarcosine.

Conclusion and Best Practices

This application note outlines a systematic and robust approach for the purification of N-Tosylsarcosine using reversed-phase HPLC. By starting with a well-optimized analytical method and carefully scaling up to a preparative scale, researchers can obtain high-purity material essential for demanding synthetic applications.

Key Takeaways for Success:

  • Method Development is Crucial: Always start with an analytical scale method to optimize separation parameters.

  • Solvent Quality Matters: Use HPLC-grade solvents and additives to avoid introducing impurities and to ensure a stable baseline.[11][12]

  • TFA is Your Ally: Employ 0.1% TFA in your mobile phases to ensure sharp peaks and reproducible retention times.

  • Understand Your Impurities: Knowledge of the synthetic route and potential byproducts will guide the development of a selective purification method.

  • Systematic Scale-Up: Use proportional calculations for flow rate and sample loading to transition smoothly from analytical to preparative scale.

By adhering to these principles and the detailed protocols provided, scientists can confidently and efficiently purify N-Tosylsarcosine, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Daicel Chiral Technologies. (n.d.). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Retrieved from [Link]

  • Chromatography Forum. (2008). Loading Capacity of HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Wikipedia. (2023). Tosyl group. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • RSC Publishing. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]

  • RSC Publishing. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • McChesney, E. W., & Swann Jr, W. K. (1937). The Identification of the Amino Acids: p-Toluenesulfonyl1 Chloride as a Reagent. Journal of the American Chemical Society, 59(6), 1116–1118.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • Shodex. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). A simple synthesis of ketone from carboxylic acid using tosyl chloride as an activator. Retrieved from [Link]

  • MDPI. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (2015). Common HPLC solvents and their important properties. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2007). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-Tosylsarcosine synthesis

Technical Support Center: N-Tosylsarcosine SynthesisA Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of N-Tosylsarcosine. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Tosylsarcosine SynthesisA Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of N-Tosylsarcosine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this common yet sometimes challenging chemical transformation. As Senior Application Scientists, we aim to combine our field experience with established chemical principles to help you optimize your reaction yields and purity. N-Tosylsarcosine is a valuable building block in organic synthesis, notably as an intermediate in the synthesis of creatine and its labeled analogues.[1] This guide will delve into the nuances of the Schotten-Baumann reaction, the primary method for N-Tosylsarcosine synthesis, and provide actionable solutions to common problems.

The Core Reaction: Tosylation of Sarcosine

The synthesis of N-Tosylsarcosine is typically achieved through the N-tosylation of sarcosine, a reaction that falls under the classic Schotten-Baumann conditions.[2][3] This involves the reaction of an amine (sarcosine) with an acyl chloride (p-toluenesulfonyl chloride, also known as tosyl chloride or TsCl) in the presence of a base.[2][3][4] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction.[2][5]

Troubleshooting Guide: Enhancing Your N-Tosylsarcosine Yield

This section addresses specific issues you might face during the synthesis, presented in a question-and-answer format. We will explore the root causes of these problems and provide detailed, step-by-step solutions.

Question 1: My yield of N-Tosylsarcosine is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the tosylation of sarcosine can stem from several factors. Let's break down the most common culprits and their solutions.

1. Suboptimal pH Control:

  • The Problem: The pH of the reaction medium is critical. If the solution is too acidic, the sarcosine will be protonated, reducing its nucleophilicity. If it's too basic for an extended period, the competing hydrolysis of tosyl chloride to p-toluenesulfonic acid can become a significant side reaction, consuming your electrophile. While tosyl chloride is relatively stable to hydrolysis in a biphasic aqueous environment, prolonged exposure to highly basic conditions, especially at elevated temperatures, can lead to its degradation.[6]

  • The Solution:

    • Maintain a pH between 9 and 11. This range is a good compromise, ensuring the sarcosine is sufficiently deprotonated to be nucleophilic while minimizing the rate of tosyl chloride hydrolysis.

    • Monitor and adjust the pH throughout the reaction. As the reaction proceeds, HCl is generated, which will lower the pH. Use a pH meter or pH paper to monitor the reaction and add your base (e.g., a solution of NaOH or K2CO3) dropwise to maintain the optimal pH range.

2. Inefficient Reaction Conditions:

  • The Problem: Temperature and reaction time are key parameters that need to be carefully controlled.

  • The Solution:

    • Temperature Control: The initial reaction between the amine and tosyl chloride is often exothermic.[7] It's best to start the reaction at a low temperature, typically between 0 and 10°C, to control the reaction rate and minimize side reactions.[7] This can be achieved using an ice bath.

    • Reaction Time: The reaction time can be influenced by factors like reactant purity and temperature.[7] A typical reaction time is 1-2 hours at the initial low temperature, followed by another 1-2 hours as the reaction is allowed to warm to room temperature.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

3. Purity of Reactants:

  • The Problem: The purity of your starting materials, particularly the tosyl chloride, can significantly impact the yield. Impurities in tosyl chloride can lead to unwanted side reactions.[7] Similarly, any impurities in the sarcosine will reduce the amount of desired product formed.

  • The Solution:

    • Use high-purity reagents. Ensure your tosyl chloride and sarcosine are of high purity (typically >98%).[7]

    • Proper storage of tosyl chloride: Tosyl chloride is sensitive to moisture and can hydrolyze over time. Store it in a tightly sealed container in a desiccator.

4. Inadequate Mixing in a Biphasic System:

  • The Problem: The Schotten-Baumann reaction is often performed in a two-phase system, with the reactants and product in an organic solvent and the base in an aqueous phase.[3] Poor mixing can limit the interaction between the reactants, leading to a slow and incomplete reaction.

  • The Solution:

    • Vigorous stirring is essential. Use a magnetic stirrer set to a high speed or an overhead mechanical stirrer to ensure efficient mixing of the two phases. This maximizes the interfacial area where the reaction occurs.

Question 2: I'm observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

Answer: The most common water-soluble byproduct in this reaction is p-toluenesulfonic acid, which results from the hydrolysis of tosyl chloride.

  • Mechanism of Formation: In the presence of water and base (hydroxide ions), tosyl chloride can be attacked by the hydroxide nucleophile, leading to the formation of p-toluenesulfonic acid.

  • Prevention Strategies:

    • Control the pH: As mentioned earlier, maintaining a moderately basic pH (9-11) is key. Avoid excessively high pH values.

    • Temperature Control: Higher temperatures can accelerate the hydrolysis of tosyl chloride.[6] Keeping the reaction cool, especially during the initial addition of tosyl chloride, will help to minimize this side reaction.

    • Rate of Addition: Add the tosyl chloride to the reaction mixture slowly and in portions. This ensures that the concentration of tosyl chloride is never excessively high, giving it a better chance to react with the sarcosine rather than water.

Question 3: My final product is difficult to purify. What are the best practices for isolating pure N-Tosylsarcosine?

Answer: Purification of N-Tosylsarcosine typically involves an acidic workup followed by recrystallization.

  • Workup Procedure:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate group of the N-Tosylsarcosine, causing it to precipitate out of the aqueous solution. The unreacted sarcosine will remain in the aqueous layer as its hydrochloride salt.

    • Filter the precipitated solid and wash it with cold water to remove any inorganic salts and other water-soluble impurities.

  • Recrystallization:

    • N-Tosylsarcosine can be recrystallized from a suitable solvent system to achieve high purity. A common and effective method is to dissolve the crude product in a minimal amount of hot water and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Alternatively, recrystallization from a solvent/anti-solvent system like ethanol/water or acetone/water can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann reaction for N-Tosylsarcosine synthesis?

A1: The base serves two primary functions.[2] First, it deprotonates the amino group of sarcosine, making it a more potent nucleophile to attack the electrophilic sulfur atom of the tosyl chloride. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[2][5] This prevents the HCl from protonating the unreacted sarcosine, which would render it unreactive.[2]

Q2: Can I use other bases besides sodium hydroxide?

A2: Yes, other bases can be used. Sodium carbonate or potassium carbonate are often good alternatives.[8] They are milder bases than sodium hydroxide, which can sometimes help to reduce the rate of tosyl chloride hydrolysis. The choice of base may require some optimization for your specific reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. You can spot the reaction mixture on a TLC plate alongside your starting materials (sarcosine and tosyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the N-Tosylsarcosine product will indicate that the reaction is proceeding. A suitable solvent system for TLC would be a mixture of a polar and a non-polar solvent, for example, ethyl acetate/hexane or dichloromethane/methanol.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: It is crucial to adhere to standard laboratory safety practices.

  • Tosyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Use an ice bath to control the temperature, especially during the initial stages.

  • Handle bases with care. Sodium hydroxide and other strong bases are corrosive. Wear appropriate PPE.

Visualizing the Process

Reaction Mechanism

The synthesis of N-Tosylsarcosine proceeds through a nucleophilic acyl substitution mechanism.

N-Tosylsarcosine Synthesis Mechanism Sarcosine Sarcosine (Nucleophile) Intermediate Tetrahedral Intermediate Sarcosine->Intermediate Nucleophilic Attack TosylChloride Tosyl Chloride (Electrophile) TosylChloride->Intermediate Product N-Tosylsarcosine Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Product->HCl Salt Salt (e.g., NaCl) HCl->Salt Neutralization Water H2O HCl->Water Base Base (e.g., NaOH) Base->Salt Base->Water

Caption: The reaction mechanism for the synthesis of N-Tosylsarcosine.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting low yields.

Troubleshooting Workflow Start Low Yield of N-Tosylsarcosine Check_pH Is the pH maintained between 9-11? Start->Check_pH Check_Temp Was the temperature controlled (0-10°C initially)? Check_pH->Check_Temp Yes Optimize_pH Action: Monitor and adjust pH with base. Check_pH->Optimize_pH No Check_Purity Are the reactants of high purity? Check_Temp->Check_Purity Yes Optimize_Temp Action: Use an ice bath and monitor temperature. Check_Temp->Optimize_Temp No Check_Mixing Was stirring vigorous enough? Check_Purity->Check_Mixing Yes Optimize_Purity Action: Use high-purity reagents and store properly. Check_Purity->Optimize_Purity No Optimize_Mixing Action: Increase stirring speed. Check_Mixing->Optimize_Mixing No Success Yield Improved Check_Mixing->Success Yes Optimize_pH->Success Optimize_Temp->Success Optimize_Purity->Success Optimize_Mixing->Success

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocol: Synthesis of N-Tosylsarcosine

This section provides a detailed, step-by-step methodology for the synthesis of N-Tosylsarcosine.

Reagent Molecular Weight ( g/mol ) Amount (g) Moles (mol) Equivalents
Sarcosine89.095.00.0561.0
p-Toluenesulfonyl chloride (TsCl)190.6511.70.0611.1
Sodium Hydroxide (NaOH)40.004.50.1122.0
Water18.02100 mL--
Hydrochloric Acid (1M)-As needed--

Procedure:

  • Dissolve Sarcosine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.056 mol) of sarcosine in 50 mL of water.

  • Add Base: To this solution, add a solution of 4.5 g (0.112 mol) of sodium hydroxide in 50 mL of water.

  • Cool the Mixture: Place the flask in an ice bath and cool the solution to 0-5°C with vigorous stirring.

  • Add Tosyl Chloride: Slowly add 11.7 g (0.061 mol) of p-toluenesulfonyl chloride in small portions over a period of 30 minutes. Ensure the temperature remains below 10°C during the addition.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitor Progress: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate should form.

  • Isolation: Filter the white precipitate using a Büchner funnel and wash the solid with two portions of cold water (2 x 25 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from hot water.

References

  • Vertex AI Search. (2025, December 16). What are the reaction conditions for synthesizing Tosyl Chloride? - Blog.
  • Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else.
  • Madiu, R., et al. (2024).
  • ResearchGate. (2025, August 7). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
  • XMB 1.9.11. (2014, October 23).
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Clearsynth. Tosylsarcosine-d3 | CAS No. 35009-46-2.
  • Master Organic Chemistry. (2015, March 10).
  • RSC Publishing. (2022, August 23). Green Chemistry.
  • Wikipedia. Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Zarko Boskovic's Homepage. (2023, September 18).
  • PMC - PubMed Central. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Reddit. (2022, February 12).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2015, April 8).
  • ResearchGate. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Nowick laboratory.
  • Organic Chemistry Portal.
  • Chemical Communications (RSC Publishing).
  • ResearchGate. (2025, August 6). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base | Request PDF.
  • PMC. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step.
  • PubMed. An efficient NMR method for the characterisation of 14N sites through indirect 13C detection.
  • MDPI.
  • Chemistry Steps.
  • PubMed. (2019, November 14). SAR by 1D NMR.
  • ResearchGate.
  • PMC - PubMed Central. (2020, August 27). Tailoring NMR Experiments for Structural Characterization of Amorphous Biological Solids: a practical guide.
  • Digital Discovery (RSC Publishing).
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • MDPI. (2022, April 5).
  • Organic Chemistry Portal. p-Toluenesulfonamides.

Sources

Troubleshooting

Stability issues of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid in solution

Welcome to the technical support center for [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with MTSA in solution. By understanding the chemical nature of this N-tosylated amino acid derivative, you can mitigate degradation and ensure the integrity of your experiments.

Troubleshooting Guide: Stability in Solution

This section addresses specific problems you may encounter with MTSA solutions, providing explanations and actionable steps to resolve them.

Question 1: I'm observing a gradual decrease in the concentration of my aqueous MTSA stock solution over time, even when stored at 4°C. What is likely happening?

Answer:

The most probable cause is the slow hydrolysis of the sulfonamide (N-S) bond. While N-tosylated compounds are generally stable, they can undergo hydrolysis, especially under non-neutral pH conditions. The hydrolysis of MTSA would yield p-toluenesulfonic acid and N-methylglycine (sarcosine)[1].

Causality: The stability of the sulfonamide bond is pH-dependent. Both strongly acidic and strongly alkaline conditions can catalyze its cleavage. Even in seemingly neutral water, the dissolution of atmospheric CO₂ can create a slightly acidic environment, which over time, may contribute to hydrolysis.

Troubleshooting Steps:

  • pH Verification and Adjustment: Immediately measure the pH of your stock solution. For optimal stability, the pH should be maintained in the neutral range (pH 6-8). If necessary, buffer your solution using a non-reactive buffer system like phosphate-buffered saline (PBS).

  • Solvent Consideration: If your experimental conditions permit, consider preparing stock solutions in aprotic organic solvents such as DMSO or anhydrous ethanol, where the risk of hydrolysis is significantly reduced. Store these stock solutions at -20°C or -80°C for long-term stability.

  • Fresh is Best: For sensitive applications, it is always best practice to prepare fresh aqueous solutions of MTSA immediately before use.

Question 2: My MTSA solution appears cloudy or has formed a precipitate after being stored in the refrigerator. What could be the cause?

Answer:

Precipitation of MTSA from aqueous solutions, particularly at higher concentrations, is a common issue related to its limited water solubility. The solubility of amino acids and their derivatives is highly dependent on pH and temperature[1].

Causality: MTSA is a zwitterionic compound at neutral pH, meaning it has both a negatively charged carboxylate group and a partially positive charge on the nitrogen of the sulfonamide. The bulky and hydrophobic tosyl group significantly reduces its aqueous solubility compared to its parent amino acid, sarcosine. Lowering the temperature will further decrease its solubility.

Troubleshooting Steps:

  • pH Adjustment for Solubilization: The solubility of MTSA can be increased by adjusting the pH.

    • To dissolve in acidic conditions: Add a small amount of dilute HCl to protonate the carboxylate group, forming the more soluble cationic species.

    • To dissolve in basic conditions: Add a small amount of dilute NaOH to deprotonate the sulfonamide nitrogen, forming the more soluble anionic species. Note that high pH may increase the rate of hydrolysis.

  • Solvent System Modification: Consider the use of co-solvents. A small percentage of a water-miscible organic solvent like ethanol or DMSO can significantly improve the solubility of MTSA in aqueous buffers.

  • Gentle Warming and Sonication: Before use, allow the solution to warm to room temperature. Gentle warming in a water bath (not to exceed 40°C) and sonication can help redissolve the precipitate. Always ensure the compound is fully dissolved before use.

Question 3: I'm analyzing my MTSA sample by HPLC and see an unexpected peak that increases in size over time. How can I identify this impurity?

Answer:

This new peak is likely a degradation product. Based on the structure of MTSA, the primary degradation pathway is hydrolysis of the sulfonamide bond. Therefore, the most probable degradation products are p-toluenesulfonic acid and N-methylglycine (sarcosine).

Causality: As discussed in Question 1, the sulfonamide bond in MTSA is the most labile part of the molecule in aqueous solution.

Troubleshooting Workflow:

  • Reference Standard Co-injection: The most definitive way to identify the peak is to run an HPLC analysis with commercially available standards of p-toluenesulfonic acid and sarcosine. Co-injection with your degraded MTSA sample should show an increase in the peak height of the corresponding degradation product.

  • LC-MS Analysis: If reference standards are not available, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the unknown peak by its mass-to-charge ratio (m/z).

    • MTSA ([C₁₀H₁₃NO₄S]): Expected [M-H]⁻ at m/z 242.05

    • p-Toluenesulfonic acid ([C₇H₈O₃S]): Expected [M-H]⁻ at m/z 171.02

    • Sarcosine ([C₃H₇NO₂]): Expected [M+H]⁺ at m/z 90.05

  • Stability-Indicating HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from its potential degradation products. A typical reverse-phase C18 column with a gradient of acetonitrile in water with a small amount of formic or acetic acid is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid?

A1: Solid MTSA should be stored in a tightly sealed container in a cool, dry place, protected from light. Storage at 2-8°C is recommended. Under these conditions, the solid compound is expected to be stable for an extended period.

Q2: What solvents can I use to prepare a concentrated stock solution of MTSA?

A2: For high concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good choices. Ethanol and methanol can also be used, although the solubility may be lower than in DMSO or DMF. For aqueous solutions, solubility is limited, but can be enhanced by adjusting the pH to the acidic or basic side of the isoelectric point.

Q3: Is MTSA sensitive to light or oxidation?

A3: While the primary stability concern is hydrolysis, prolonged exposure to light and atmospheric oxygen could potentially lead to oxidative degradation, particularly of the toluene ring. It is good laboratory practice to store solutions in amber vials or protected from light, and to use degassed solvents for long-term storage of sensitive compounds.

Q4: Can I autoclave my buffer containing MTSA?

A4: No. Autoclaving involves high temperatures and pressures, which will significantly accelerate the hydrolysis of the sulfonamide bond. You should filter-sterilize solutions of MTSA using a 0.22 µm filter if sterility is required.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of MTSA

This protocol describes the preparation of a 10 mM solution of MTSA in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if sterile solution is required)

Procedure:

  • Prepare a Concentrated Stock in DMSO: Weigh out the required amount of MTSA to prepare a 1 M stock solution in anhydrous DMSO. For example, to make 1 mL of a 1 M stock, dissolve 243.3 mg of MTSA in 1 mL of DMSO. Vortex until fully dissolved.

  • Dilution in PBS: In a sterile conical tube, add 9.9 mL of PBS (pH 7.4).

  • Final Dilution: While vortexing the PBS, slowly add 100 µL of the 1 M MTSA stock solution to the PBS. This gradual addition helps to prevent precipitation.

  • Final Concentration: The final concentration of the MTSA solution is 10 mM.

  • Sterilization (Optional): If a sterile solution is needed, filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage and Use: Use the freshly prepared solution immediately for best results. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, prepare aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol provides a basic framework for assessing the stability of MTSA in a given solution.

Materials:

  • MTSA solution to be tested

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reference standards: p-toluenesulfonic acid and sarcosine (optional)

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the MTSA solution, inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Incubation: Store the MTSA solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject the same volume of the stored solution onto the HPLC system using the same method.

  • Data Analysis:

    • Record the peak area of the MTSA peak at each time point.

    • Calculate the percentage of MTSA remaining relative to the T=0 sample.

    • Monitor for the appearance and increase in area of any new peaks, which would indicate degradation products.

    • If using reference standards, compare the retention times of the new peaks to those of the standards to confirm their identity.

Data Summary

The following table summarizes the key stability and solubility characteristics of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid based on its chemical structure and data from related compounds.

ParameterRecommended Conditions & SolventsConditions to AvoidRationale
pH for Aqueous Solutions 6.0 - 8.0< 4.0 and > 9.0The sulfonamide bond is susceptible to hydrolysis under strongly acidic or alkaline conditions.
Storage Temperature (Solution) -20°C to -80°C for long-termRoom temperature or 4°C for extended periodsLower temperatures slow down the rate of hydrolysis.
Recommended Solvents (Stock) DMSO, DMF, Anhydrous EthanolUnbuffered aqueous solutions for long-term storageAprotic solvents prevent hydrolysis.
Solubility Enhancement pH adjustment (acidic or basic), use of co-solvents (e.g., ethanol, DMSO)-MTSA has limited aqueous solubility due to the hydrophobic tosyl group.

Visualizations

Troubleshooting Workflow for MTSA Solution Instability

G cluster_precipitate Precipitation Issue cluster_degradation Degradation Issue start Instability Observed (Precipitate, Concentration Decrease, or New Peak) precipitate Precipitate Observed start->precipitate degradation Concentration Decrease or New Peak start->degradation check_solubility Is the concentration too high? precipitate->check_solubility adjust_ph Adjust pH (acidic or basic) or add co-solvent (DMSO/EtOH) check_solubility->adjust_ph Yes warm_sonicate Gentle warming and sonication check_solubility->warm_sonicate No precipitate_resolve Precipitate Dissolves adjust_ph->precipitate_resolve warm_sonicate->precipitate_resolve check_ph Measure solution pH degradation->check_ph ph_extreme pH is acidic or basic check_ph->ph_extreme buffer_solution Buffer solution to pH 6-8 ph_extreme->buffer_solution Yes prepare_fresh Prepare fresh solutions before use ph_extreme->prepare_fresh No degradation_mitigated Degradation Minimized buffer_solution->degradation_mitigated prepare_fresh->degradation_mitigated

Caption: Decision tree for troubleshooting MTSA solution instability.

Potential Hydrolytic Degradation Pathway of MTSA

G MTSA [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA) TSA p-Toluenesulfonic Acid MTSA->TSA Hydrolysis (H₂O, H⁺ or OH⁻) Sarcosine N-Methylglycine (Sarcosine) MTSA->Sarcosine Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of MTSA yields two primary degradation products.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Retrieved January 7, 2024, from [Link]

  • ChemSrc. (2024, September 15). [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid. Retrieved January 7, 2024, from [Link]

  • PubChem. (n.d.). (4-Tolylsulphonyl)acetic acid. Retrieved January 7, 2024, from [Link]

  • MDPI. (n.d.). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Retrieved January 7, 2024, from [Link]

  • Indian Academy of Sciences. (n.d.). A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Retrieved January 7, 2024, from [Link]

  • Semantic Scholar. (2016, April 7). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (n.d.). Tosyl reduction and hydrolysis. Retrieved January 7, 2024, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride using LC-ESI/APCI-MS. Retrieved January 7, 2024, from [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved January 7, 2024, from [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved January 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. Retrieved January 7, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Retrieved January 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Retrieved January 7, 2024, from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 7, 2024, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. Retrieved January 7, 2024, from [Link]

  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Retrieved January 7, 2024, from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 7, 2024, from [Link]

  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved January 7, 2024, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved January 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved January 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Retrieved January 7, 2024, from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved January 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid Degradation Pathways

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid. This document provi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability and forced degradation studies.

Introduction to Stability of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid is a molecule of interest in pharmaceutical and chemical research. Understanding its degradation pathways is crucial for determining its intrinsic stability, identifying potential degradants, and developing stable formulations and analytical methods.[1][2] Forced degradation studies are a regulatory requirement and a scientific necessity to elucidate the chemical behavior of a molecule under various stress conditions.[1][2][3] This guide will walk you through the key degradation pathways—hydrolysis, oxidation, and photolysis—and provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sulfonamide-containing compounds like [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid?

A1: Sulfonamides are susceptible to three main degradation pathways:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond is a common hydrolytic pathway, particularly under acidic or basic conditions.[4][5] For [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, this would likely yield p-toluenesulfonic acid and N-methylglycine.

  • Oxidation: The sulfur atom in the sulfonamide group and the aromatic toluene ring are susceptible to oxidation. This can lead to the formation of various oxidized products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[6][7] Common photodegradation pathways for sulfonamides include cleavage of the S-N bond and SO2 extrusion.[8]

Q2: My HPLC analysis shows multiple unexpected peaks after storing my sample in an aqueous buffer. What could be the cause?

A2: The appearance of multiple peaks suggests degradation. The most likely cause in an aqueous buffer is hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[5] Consider the following:

  • pH of your buffer: Sulfonamides can exhibit pH-dependent stability.[4] Degradation can be accelerated at acidic (pH < 2) or alkaline pH.

  • Storage temperature: Higher temperatures will accelerate hydrolytic degradation.

  • Buffer components: Some buffer components may catalyze degradation.

To troubleshoot, analyze your sample at different pH values and temperatures to understand the stability profile.

Q3: I am performing a forced degradation study under oxidative conditions (H₂O₂) and observe minimal degradation. What can I do?

A3: If you observe limited degradation with hydrogen peroxide, consider the following:

  • Concentration of H₂O₂: You may need to increase the concentration of the oxidizing agent.

  • Reaction time and temperature: Increasing the duration of exposure and/or the temperature can enhance degradation.

  • Alternative oxidizing agents: Some compounds are more resistant to H₂O₂. Consider using a stronger oxidizing agent, such as a persulfate-based oxidant, which can be activated by heat or UV light to generate highly reactive sulfate radicals.[9]

  • Metal catalysts: The presence of trace metals can catalyze oxidative degradation.[10]

Q4: How can I confirm the identity of the degradation products?

A4: Identifying degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By comparing the mass spectra of the parent compound and the degradants, you can propose structures for the degradation products based on the mass shifts. For unambiguous structure elucidation, techniques like NMR spectroscopy are often necessary.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the analysis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid degradation.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in acidic or basic solutions Hydrolytic degradation is occurring.Neutralize the sample immediately after the desired stress period. Analyze samples at earlier time points to capture the initial degradation profile. Perform a pH-rate profile study to identify the pH of maximum stability.
Appearance of a new peak with a mass corresponding to p-toluenesulfonic acid Cleavage of the S-N sulfonamide bond.This is a primary hydrolytic degradation pathway. Quantify this peak to monitor the extent of degradation.
No significant degradation under standard photostability testing conditions (ICH Q1B) The compound may be photostable under the tested conditions.Increase the intensity or duration of light exposure. Expose the sample in solution, as this can sometimes accelerate photodegradation compared to the solid state.[7]
Formation of colored byproducts during the study This could indicate complex degradation pathways, possibly involving the aromatic ring or oxidative coupling.Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain UV-Vis spectra of the colored impurities, which can provide structural clues.
Poor peak shape or retention time shifts in HPLC analysis Interaction of degradants with the column stationary phase or changes in sample matrix pH.Ensure the pH of your mobile phase is appropriate to control the ionization of the parent compound and its degradants. Use a gradient elution method to improve separation.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines the steps for investigating the hydrolytic stability of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid.

Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with UV and/or MS detector

  • pH meter

  • Constant temperature bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

Objective: To assess the oxidative stability of the compound.

Materials:

  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid stock solution (1 mg/mL)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system

Procedure:

  • Stress Condition: Mix equal volumes of the stock solution and 3% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Analyze the solution at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples directly by HPLC.

Degradation Pathway Diagrams

The following diagrams illustrate the predicted primary degradation pathways for [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid based on general sulfonamide chemistry.

parent [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid hydrolysis_product1 p-Toluenesulfonic acid parent->hydrolysis_product1  Hydrolysis (Acid/Base) hydrolysis_product2 N-Methylglycine parent->hydrolysis_product2 oxidation_product Oxidized Products (e.g., Sulfoxide, Sulfone) parent->oxidation_product  Oxidation (e.g., H₂O₂) photolysis_product1 p-Tolyl radical parent->photolysis_product1  Photolysis (UV Light) photolysis_product2 SO2 parent->photolysis_product2

Caption: Predicted major degradation pathways.

cluster_hydrolysis Hydrolytic Degradation Start [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid in aqueous solution Stress Apply Acid (e.g., 0.1 M HCl) or Base (e.g., 0.1 M NaOH) at elevated temperature Start->Stress Products Formation of p-Toluenesulfonic acid and N-Methylglycine Stress->Products Analysis Monitor by HPLC-UV/MS Products->Analysis

Caption: Experimental workflow for hydrolysis.

References

  • Chen, Y., Hu, C., Chen, C., & Qu, J. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Zonja, B., Delgado, A., Pérez, S., & Barceló, D. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Analytical and Bioanalytical Chemistry, 407(18), 5425-5434. [Link]

  • Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2011). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 50(21), 11135-11143. [Link]

  • Sukul, P., & Spiteller, M. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Critical Reviews in Environmental Science and Technology, 44(18), 2007-2051. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]

  • Kirby, A. J., & Younas, M. (1970). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (18), 1165-1166. [Link]

  • Laird, R. M., & Spence, M. J. (1970). 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 35(10), 3374-3381. [Link]

  • Li, K., Wang, B., & Huang, C. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 308, 1135-1144. [Link]

  • Zhang, Y., Zhou, Y., Zhang, Y., & Wang, L. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 302. [Link]

  • Hellwig, M., & Henle, T. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids, 47(5), 985-996. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Klick, S., Muzaffar, A., Hofer, J., & Holzgrabe, U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • Kumar, V., & Kumar, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]

  • Hawe, A., & Frieß, W. (2006). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 19(11), 30-38. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 31(5), 48-58. [Link]

  • Eawag. (n.d.). Toluene-4-sulfonate Pathway Map. Retrieved from [Link]

  • Hudson, K. L., & Maynard, H. D. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Chemical Science, 13(38), 11210-11218. [Link]

  • Zamora, R., León, M. M., & Hidalgo, F. J. (2015). Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems. Journal of Agricultural and Food Chemistry, 63(36), 8037-8043. [Link]

  • Wang, X., Wang, Y., & Sun, P. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(21), 3771. [Link]

  • Stevenson, C. L., & Stobaugh, J. F. (1995). Oxidative degradation of antiflammin 2. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 425-431. [Link]

  • Bains, W., Petkowski, J. J., & Seager, S. (2022). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 22(10), 1259-1271. [Link]

  • Parales, R. E., Parales, J. V., & Gibson, D. T. (2000). Proposed pathways for the conversion of toluene to methylcatechols in Pseudomonas putida F1. Journal of Bacteriology, 182(6), 1623-1628. [Link]

  • Johnson, G. R., & Olsen, R. H. (2008). 1 Overview of known toluene degradation pathways in bacteria and fungi. Current Opinion in Biotechnology, 19(6), 562-568. [Link]

Sources

Troubleshooting

N-Tosylsarcosine Reaction Monitoring: A Technical Support Guide

Welcome to the technical support center for N-Tosylsarcosine reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into suc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Tosylsarcosine reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully monitoring reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the monitoring of N-Tosylsarcosine reactions.

Q1: My TLC plate shows streaking or tailing of spots for N-Tosylsarcosine. What's causing this and how can I fix it?

A1: Streaking or "tailing" on a Thin Layer Chromatography (TLC) plate is a common issue when analyzing acidic compounds like N-Tosylsarcosine. This phenomenon is primarily due to the interaction of the carboxylic acid group with the stationary phase (typically silica gel).

Causality: Silica gel has acidic protons on its surface. The carboxylic acid of N-Tosylsarcosine can undergo an acid-base interaction with the silica, leading to a distribution of the analyte between its protonated and deprotonated forms. This causes the spot to spread or "tail" as it moves up the plate.

Troubleshooting & Optimization:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent system. Acetic acid is a common choice. A typical mobile phase might be a mixture of hexanes and ethyl acetate; adding 0.5-1% acetic acid to this mixture will suppress the deprotonation of N-Tosylsarcosine, resulting in sharper, more defined spots.[1]

  • Solvent System Polarity: Ensure your solvent system has the appropriate polarity. If the mobile phase is not polar enough, the N-Tosylsarcosine will have a very low Rf value and may appear as a streak at the baseline. Conversely, if it's too polar, the spot will run with the solvent front. A systematic approach to optimizing the hexane/ethyl acetate ratio is recommended.

Q2: I'm monitoring a peptide coupling reaction with N-Tosylsarcosine, and the reaction seems to stall or give low yields. How can I use monitoring techniques to diagnose the problem?

A2: Low yields in peptide coupling reactions can stem from several issues, including steric hindrance, incomplete deprotection, or side reactions.[2] Reaction monitoring is crucial for pinpointing the cause.

Diagnostic Approach using TLC and HPLC:

  • Establish Baseline: Before starting the reaction, run a TLC or HPLC of your starting materials: the N-terminally protected amino acid (or peptide) and N-Tosylsarcosine. This provides reference retention factors (Rf) or retention times.

  • Time-Course Analysis: Take aliquots from the reaction mixture at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, etc.). Quench the reaction in the aliquot immediately to prevent further changes.

  • Co-spotting on TLC: On your TLC plate, spot the starting materials in separate lanes and the reaction mixture in another. A "co-spot" lane, where you spot both a starting material and the reaction mixture on top of each other, is highly recommended.

    • Interpretation:

      • Persistent Starting Material Spot: If the spot corresponding to your limiting reagent does not diminish over time, the reaction is not proceeding. This could be due to an issue with your coupling reagent or reaction conditions.

      • Appearance of a New Spot: The formation of a new spot indicates product formation.

      • Multiple New Spots: The appearance of several new spots may indicate the formation of side products.

  • Quantitative Analysis with HPLC: High-Performance Liquid Chromatography (HPLC) provides a more quantitative picture. By integrating the peak areas of the starting materials and the product over time, you can determine the reaction kinetics and the final conversion percentage.[3]

Potential Issues to Investigate:

  • Incomplete Deprotection: If you are coupling onto a resin-bound peptide, ensure the previous deprotection step was complete. A ninhydrin test can confirm the presence of free amines.[2]

  • Side Reactions: N-Tosylsarcosine, like other activated carboxylic acids, can participate in side reactions. For instance, in the presence of some coupling reagents, guanidinylation of the free N-terminus can occur, which terminates the peptide chain.[4][5] This would appear as a new, unwanted peak in your HPLC chromatogram.

Q3: When monitoring my N-Tosylsarcosine reaction with NMR, I'm having trouble distinguishing the reactant and product signals. What are some strategies to improve resolution and assignment?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring as it provides detailed structural information.[6][7][8] However, overlapping signals can be a challenge.

Strategies for Improved NMR Monitoring:

  • Identify Diagnostic Peaks: Before starting the kinetic run, acquire high-resolution 1D ¹H NMR spectra of your pure N-Tosylsarcosine and the other reactant.[9] Identify unique, well-resolved peaks for each compound that are not in crowded regions of the spectrum. For N-Tosylsarcosine, the tosyl group's methyl protons (a singlet around 2.4 ppm) and the sarcosine methyl group (a singlet around 2.8-3.0 ppm) are often good candidates.

  • 2D NMR Spectroscopy: If signal overlap is severe in the 1D spectrum, a 2D NMR experiment like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning protons and carbons, helping to differentiate reactant and product signals.

  • Time-Resolved Experiments: Modern NMR spectrometers can be programmed to acquire spectra at set intervals.[9][10] By stacking these spectra, you can visually track the decrease in reactant signals and the corresponding increase in product signals.[10]

  • ¹⁹F NMR: If your reaction involves a fluorinated reagent or product, ¹⁹F NMR can be an excellent monitoring tool due to its high sensitivity and wide chemical shift range, often resulting in a simpler spectrum with less signal overlap.[6]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific reaction monitoring techniques.

Troubleshooting TLC Analysis
Issue Potential Cause(s) Recommended Solution(s)
No spots are visible under UV light. The compounds are not UV active. N-Tosylsarcosine has a tosyl group and should be UV active.Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize many organic compounds.[11] Anisaldehyde or phosphomolybdic acid stains are also effective.[12][13]
All spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the eluent. Increase the proportion of hexanes.
Spots are smeared or oddly shaped. The sample was overloaded on the TLC plate. The TLC chamber was not properly saturated with solvent vapor.Apply a smaller, more concentrated spot. Ensure the TLC chamber is sealed and contains a piece of filter paper to aid in solvent vapor saturation.
Troubleshooting HPLC Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). Incompatible mobile phase pH with the analyte. Column degradation.For acidic analytes like N-Tosylsarcosine, acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can improve peak shape. If the problem persists, the column may need to be replaced.
Inconsistent retention times. Fluctuations in solvent composition or flow rate. Temperature variations.Ensure the mobile phase is well-mixed and degassed. Use an HPLC system with a column oven to maintain a consistent temperature.
Ghost peaks appear in the chromatogram. Contamination from a previous run. Impurities in the solvent or sample.Run a blank gradient to wash the column. Ensure high-purity solvents and properly prepared samples.
No peaks are detected. Incorrect detector wavelength. The compound is not eluting from the column.Set the UV detector to a wavelength where N-Tosylsarcosine absorbs (around 230 nm and 265 nm due to the tosyl group). If the compound is not eluting, the mobile phase may be too weak (not polar enough for reverse phase).

Section 3: Experimental Protocols & Workflows

Protocol 1: General Workflow for Reaction Monitoring by TLC

This protocol outlines a standard procedure for monitoring a reaction involving N-Tosylsarcosine.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC chamber with a lid

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to ensure the atmosphere is saturated with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each lane.

  • Spot the Plate:

    • Lane 1 (Starting Material A): Dissolve a small amount of N-Tosylsarcosine in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.

    • Lane 2 (Starting Material B): Spot the other reactant.

    • Lane 3 (Co-spot): Spot both starting materials on the same mark.

    • Lane 4 (Reaction Mixture): At t=0, and at subsequent time points, take a small aliquot of the reaction mixture, dilute it, and spot it in this lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[11]

    • If necessary, dip the plate into a staining solution, then gently heat with a heat gun to develop the spots.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes to determine the extent of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Workflow for Troubleshooting Reaction Stalls

The following diagram illustrates a logical workflow for diagnosing and addressing stalled reactions involving N-Tosylsarcosine.

G cluster_0 Reaction Monitoring & Analysis Start Reaction Stalled (No Product Formation by TLC/HPLC) Check_SM Is Starting Material Consumed? Start->Check_SM Check_Reagents Verify Coupling Reagent Activity & Stoichiometry Check_SM->Check_Reagents No Check_Deprotection Is N-terminus Deprotection Complete? (e.g., Ninhydrin Test) Check_SM->Check_Deprotection Yes Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) Check_Reagents->Optimize_Conditions Investigate_Side_Rxns Analyze for Side Products (HPLC-MS, NMR) Check_Deprotection->Investigate_Side_Rxns No Success Reaction Proceeds Check_Deprotection->Success Yes Investigate_Side_Rxns->Optimize_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for stalled N-Tosylsarcosine reactions.

Section 4: Deeper Dive - Mechanistic Considerations

Understanding N-Tosylsarcosine's Reactivity and Potential Side Reactions

N-Tosylsarcosine is an N-protected amino acid. The tosyl group serves as a robust protecting group for the secondary amine, stable to many reaction conditions. The primary reactive site is the carboxylic acid, which must be activated for amide bond formation.

Activation and Coupling:

Commonly, carbodiimides (like DCC or EDC) or phosphonium/uronium salts (like HBTU or HATU) are used to activate the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester).[5] This intermediate is then susceptible to nucleophilic attack by the free amine of the coupling partner.

Potential Degradation and Side Reactions:

  • Hydrolysis: The activated intermediate is sensitive to water. If the reaction conditions are not anhydrous, the intermediate can hydrolyze back to N-Tosylsarcosine, reducing the yield.[14][15][16]

  • N-Acylurea Formation: With carbodiimide activators, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[5] This is more likely with sterically hindered amines.

  • Racemization: While N-Tosylsarcosine itself is achiral, when it is part of a larger peptide fragment being coupled, the adjacent chiral center can be susceptible to racemization, especially with certain coupling reagents and in the presence of base.[4] The use of racemization-suppressing additives like HOBt or Oxyma is crucial.[5]

Visualizing the General Coupling Mechanism

The diagram below illustrates the general steps involved in an amide bond formation using N-Tosylsarcosine and a generic coupling agent.

G cluster_0 Amide Bond Formation Pathway NTsS N-Tosylsarcosine (Carboxylic Acid) Activated_Intermediate Activated Intermediate (Reactive Ester) NTsS->Activated_Intermediate + Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine Amine Partner (R-NH2) Amine->Tetrahedral_Intermediate Product Amide Product Tetrahedral_Intermediate->Product Byproduct Coupling Agent Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Generalized pathway for N-Tosylsarcosine amide coupling.

By understanding these fundamental principles and utilizing the troubleshooting guides provided, researchers can more effectively monitor their N-Tosylsarcosine reactions, leading to higher yields, purer products, and more efficient drug development workflows.

References
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). vertexaisearch.cloud.google.com.
  • Kinetic Profiling by NMR. University of Bristol.
  • TLC Visualization Methods. University of Colorado Boulder.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correl
  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. Magritek.
  • TLC Visualiz
  • TLC Visualiz
  • NMR: Kinetics. (2023). Chemistry LibreTexts.
  • Monitoring Reactions by TLC.
  • 2.
  • Degradation Pathway. (2017).
  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). MDPI.
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). PubMed.

Sources

Optimization

Solvent effects on the synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

Topic: Solvent Effects on the Synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid Common Name: N-Tosylsarcosine CAS: 2644-99-7 Introduction: The Reaction Landscape Welcome to the Technical Support Center. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid Common Name: N-Tosylsarcosine CAS: 2644-99-7

Introduction: The Reaction Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis of N-Tosylsarcosine , a critical intermediate in peptidomimetic drug design. The transformation involves the N-sulfonylation of Sarcosine (N-methylglycine) with p-Toluenesulfonyl chloride (TsCl).

While the chemistry appears simple, the solvent system dictates the reaction kinetics, impurity profile (specifically TsCl hydrolysis), and downstream isolation efficiency. This guide moves beyond standard textbook recipes to provide a robust, scalable process control strategy.

The Chemical Transformation
  • Reactants: Sarcosine (zwitterionic, water-soluble) + TsCl (lipophilic, water-insoluble).

  • Challenge: Bringing two immiscible reactants together without accelerating the hydrolysis of TsCl.

  • Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl sulfur.

Module 1: Solvent Selection Matrix

The choice of solvent fundamentally alters the reaction pathway. Use this matrix to select the system that matches your scale and available equipment.

Solvent SystemTypeYield Potential E-Factor (Green Score) Pros Cons
Water / NaOH Heterogeneous (Schotten-Baumann)75-85%Low (Excellent)Eco-friendly; Simple acid-precipitation workup.TsCl hydrolysis competes; Requires excess reagent; Slow kinetics without PTC.
DCM / TEA Homogeneous90-95%High (Poor)Rapid reaction; Minimal hydrolysis; High conversion.DCM is a regulated environmental hazard; Emulsion risks during wash; TEA salt removal required.
Acetone / Water Miscible Mixed80-90%ModerateSolubilizes TsCl while keeping Sarcosine ionic; Fast rates.Acetone is flammable; Product may "oil out" rather than crystallize; Solvent removal required before acidification.
2-MeTHF / Water Biphasic Green85-90%Low (Good)Bio-renewable; Clean phase separation; Higher reaction temp allowed.Higher cost than DCM; Peroxide formation risk on long storage.

Module 2: Critical Troubleshooting (FAQ)

Q1: My yield is consistently low (<50%) in the aqueous Schotten-Baumann method. Why?

Diagnosis: This is likely due to Competitive Hydrolysis . In aqueous alkali, Hydroxide (


) competes with Sarcosine (

) for the TsCl.
  • Root Cause: If the temperature is >25°C or if the pH is too high (>12), TsCl hydrolyzes to p-Toluenesulfonic acid (TsOH) before it can react with the amine.

  • Solution:

    • Cool the reaction: Maintain 0–5°C during TsCl addition.

    • Staggered Addition: Add TsCl in portions (e.g., 4 portions over 1 hour) rather than all at once.

    • pH Control: Maintain pH between 10.0 and 11.0. This ensures Sarcosine is deprotonated (nucleophilic) but minimizes

      
       concentration.
      
Q2: I see a large amount of white precipitate that isn't product. What is it?

Diagnosis: This is likely p-Toluenesulfonic anhydride or unreacted TsCl .

  • Mechanism: If the reaction is run in a solvent where the product is soluble but the byproduct is not, or if local concentration of TsCl is too high.

  • Validation: Check solubility in water. N-Tosylsarcosine (as a salt) is water-soluble. TsCl and the anhydride are not.

  • Fix: Ensure vigorous stirring (high shear) in biphasic systems to prevent local "hotspots" of TsCl.

Q3: The product "oils out" upon acidification instead of crystallizing.

Diagnosis: Solvent entrapment or impurity profile.

  • Cause: N-Tosylsarcosine has a low melting point range (~80-90°C, though pure forms can be higher) and is prone to oiling if residual organic solvents (Acetone, THF) are present during acidification.

  • Fix:

    • Distill: Completely remove any organic co-solvent (Acetone/THF) before acidifying the aqueous layer.

    • Seeding: Cool the acidified aqueous mixture slowly to 4°C and add a seed crystal.

    • Scratching: Induce nucleation by scratching the glass wall.

Module 3: Visualizing the Process Logic

Figure 1: Reaction Mechanism & Solvent Influence

Comparison of the Productive Pathway vs. the Hydrolytic Dead-End.

ReactionPathways Reactants Sarcosine + TsCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-Tosylsarcosine (Target) Intermediate->Product Path A: Amine Attack (Favored in DCM/TEA or pH 10-11) Byproduct Ts-OH (Hydrolysis Waste) Intermediate->Byproduct Path B: OH- Attack (Favored in High pH or High Temp) SolventEffect Solvent Control Point: Homogeneity vs. Phase Transfer SolventEffect->Intermediate Modulates Rate

Caption: Path A represents the desired sulfonylation. Path B is the parasitic hydrolysis driven by aqueous alkali and high temperatures.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve isolation issues.

Troubleshooting Start Issue: Low Yield or Purity CheckpH Check pH during reaction Start->CheckpH pH_High pH > 12 CheckpH->pH_High Yes pH_Low pH < 9 CheckpH->pH_Low Yes pH_Good pH 10-11 CheckpH->pH_Good Yes Hydrolysis TsCl Hydrolysis Fix: Lower Temp / Reduce Base pH_High->Hydrolysis Protonation Amine Protonated Fix: Add Base pH_Low->Protonation CheckSolubility Check Phase Behavior pH_Good->CheckSolubility Emulsion Emulsion Formed? Fix: Use Brine / Filter through Celite CheckSolubility->Emulsion Oiling Product Oiling Out? Fix: Remove Co-solvent before Acidification CheckSolubility->Oiling

Caption: Diagnostic flow for identifying root causes of failure in N-Tosylsarcosine synthesis.

Module 4: The "Gold Standard" Protocol

Method: Modified Schotten-Baumann (Green-Optimized) Rationale: Balances yield with environmental impact by using 2-MeTHF (or Acetone) to solubilize TsCl, preventing the "brick dust" formation common in pure water.

Reagents
  • Sarcosine (1.0 equiv)

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • NaOH (2.2 equiv) - Split usage

  • Solvent: Water : 2-MeTHF (1:1 ratio)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve Sarcosine (10 mmol) and NaOH (22 mmol) in Water (15 mL).

    • Note: The extra base is required to neutralize the HCl generated and keep the carboxylic acid deprotonated.

  • Solvent Prep: Dissolve TsCl (11 mmol) in 2-MeTHF (15 mL).

    • Why 2-MeTHF? It is immiscible with water but coordinates well, allowing for a cleaner interface than DCM.

  • Addition: Cool the aqueous amine solution to 0°C . Add the TsCl solution dropwise over 30 minutes with vigorous stirring .

    • Critical Control Point: If the temp rises >10°C, hydrolysis increases.

  • Reaction: Allow to warm to Room Temp (20-25°C) and stir for 3 hours.

    • Monitoring: Check pH.[1][2] If it drops below 9, add small aliquots of 1M NaOH.

  • Workup (Separation):

    • Separate the layers.[3] The product is in the Aqueous Layer (as the sodium salt).

    • Wash: Extract the aqueous layer once with fresh 2-MeTHF (or EtOAc) to remove unreacted TsCl. Discard the organic layer.

  • Isolation (Acidification):

    • Cool the aqueous layer to 4°C.

    • Slowly acidify with 6M HCl to pH 1–2.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Water/Ethanol (9:1) if necessary.[4]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on Sulfonamide stability and formation).

  • Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.[1] (Kinetic data supporting the hydrolysis vs. amination competition).

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step-Toward More Sustainable Processes. Organic Process Research & Development, 20(1), 76-97. (Basis for recommending 2-MeTHF over DCM).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-Tosylsarcosine

Welcome to the technical support center for N-Tosylsarcosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Tosylsarcosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges frequently encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Tosylsarcosine not dissolving in aqueous buffers like PBS?

N-Tosylsarcosine is a carboxylic acid. In its neutral (protonated) form, the presence of the nonpolar tosyl group and the sarcosine backbone significantly limits its solubility in water. At neutral pH, as in phosphate-buffered saline (PBS), the carboxylic acid group is only partially deprotonated, leading to poor aqueous solubility.

Q2: I dissolved N-Tosylsarcosine in DMSO, but it precipitated when I added it to my cell culture media. What is happening?

This is a common phenomenon known as "salting out" or precipitation upon solvent-shifting. N-Tosylsarcosine is likely soluble in 100% DMSO, a polar aprotic solvent. However, when this concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the polarity of the solvent system changes dramatically. The much lower solubility of the neutral form of N-Tosylsarcosine in the now predominantly aqueous environment causes it to precipitate out of the solution.

Q3: Is N-Tosylsarcosine stable in solution?

The stability of N-Tosylsarcosine in solution is primarily dependent on pH. The sulfonamide group is generally stable to hydrolysis at neutral to alkaline pH. However, under acidic conditions, sulfonamides can be susceptible to hydrolysis, leading to the cleavage of the N-S bond.[1][2] Therefore, for long-term storage, it is advisable to keep stock solutions at a neutral or slightly alkaline pH and at low temperatures.

Troubleshooting Guide

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

Root Cause: Low intrinsic solubility of the protonated carboxylic acid form of N-Tosylsarcosine in water.

Solution: pH-Mediated Dissolution

The key to solubilizing N-Tosylsarcosine in aqueous solutions is to deprotonate the carboxylic acid group to form the highly soluble carboxylate salt. This is achieved by adjusting the pH of the solution.

Underlying Principle: The solubility of a carboxylic acid in water increases significantly when the pH of the solution is above its pKa. At a pH one unit above the pKa, approximately 90% of the compound will be in the deprotonated (more soluble) form. The pKa of the carboxylic acid group in N-Tosylsarcosine is estimated to be in the range of 2-3, influenced by the electron-withdrawing nature of the tosyl group. Therefore, adjusting the pH to be well above this range will facilitate dissolution.

Experimental Protocol: Preparation of a pH-Adjusted Aqueous Stock Solution

  • Initial Slurry: Weigh the desired amount of N-Tosylsarcosine and add it to the desired volume of water or a low-molarity buffer (e.g., 10 mM HEPES). Do not expect it to dissolve at this stage.

  • pH Adjustment: While stirring, slowly add a base, such as 1 M NaOH, dropwise.

  • Monitor Dissolution: Continue to add the base and stir until the N-Tosylsarcosine is fully dissolved. The solution should become clear.

  • Final pH Check and Adjustment: Measure the final pH of the solution. If necessary, adjust it to your desired experimental pH with dilute NaOH or HCl. Be mindful that lowering the pH too much may cause the compound to precipitate.

  • Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm filter.

Issue 2: Precipitation Upon Dilution of a DMSO Stock into Aqueous Media

Root Cause: The final concentration of N-Tosylsarcosine in the aqueous medium exceeds its solubility limit in that mixed-solvent system.

Solution 1: Optimization of the Dilution Procedure

A rapid change in solvent polarity is often the culprit. A more gradual dilution can sometimes prevent precipitation.

Experimental Protocol: Stepwise Dilution

  • Prepare your high-concentration N-Tosylsarcosine stock in 100% DMSO.

  • In a separate tube, create an intermediate dilution of your stock in a 50:50 mixture of DMSO and your final aqueous buffer.

  • Use this intermediate dilution to make your final dilution in the 100% aqueous buffer.

Solution 2: Utilizing Co-solvents and Surfactants

If stepwise dilution is not sufficient, the use of a co-solvent or a small amount of a biocompatible surfactant in the final aqueous solution can help maintain solubility.

Data Presentation: Common Co-solvents and Surfactants

Co-solvent/SurfactantTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can have biological effects on cells. Always include a vehicle control.
PEG-4001-10% (v/v)Generally well-tolerated by many cell lines.
Tween-80 or Polysorbate 800.01-0.1% (v/v)Can form micelles which may affect compound availability.

Solution 3: Preparing a Salt Form of N-Tosylsarcosine

For applications requiring a pure aqueous solution without organic co-solvents, preparing the sodium salt of N-Tosylsarcosine is the most robust method. The sodium salts of similar N-acyl sarcosines are highly soluble in water.[3][4][5]

Experimental Protocol: In-situ Salt Formation

  • Suspend N-Tosylsarcosine in water.

  • Add exactly one molar equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Stir until the solid is completely dissolved.

  • This solution now contains the sodium salt of N-Tosylsarcosine. It can be lyophilized to obtain the salt as a solid powder for long-term storage.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for solubilizing N-Tosylsarcosine.

N-Tosylsarcosine Solubility Workflow start Start: Need to dissolve N-Tosylsarcosine q_solvent What is the desired final solvent system? start->q_solvent aqueous Aqueous Buffer (e.g., PBS, Media) q_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) q_solvent->organic Organic ph_adjust Use pH-mediated dissolution. Raise pH with base (e.g., NaOH) to form the soluble salt. aqueous->ph_adjust dissolve_organic Dissolve directly in the organic solvent. May require gentle warming or sonication. organic->dissolve_organic q_precip_dilution Does it precipitate upon dilution into aqueous media? dissolve_organic->q_precip_dilution sol_strategy Troubleshooting Precipitation q_precip_dilution->sol_strategy Yes success Successfully in Solution q_precip_dilution->success No ph_adjust->success step_dilute Try stepwise dilution sol_strategy->step_dilute co_solvent Add a co-solvent (e.g., Ethanol, PEG-400) sol_strategy->co_solvent surfactant Add a surfactant (e.g., Tween-80) sol_strategy->surfactant salt_form Prepare the sodium salt form sol_strategy->salt_form step_dilute->success co_solvent->success surfactant->success salt_form->success

Caption: Decision workflow for solubilizing N-Tosylsarcosine.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, PMID: 22658847.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.
  • Wypych, G. (Ed.). (2017). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

Reference Data & Comparative Studies

Validation

Beyond Standard SPPS: A Technical Guide to N-Tosylsarcosine

Topic: Comparing N-Tosylsarcosine with Other Protecting Groups Audience: Researchers, Scientists, and Drug Development Professionals Format: Comparison Guide with Experimental Protocols and Visualizations Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing N-Tosylsarcosine with Other Protecting Groups Audience: Researchers, Scientists, and Drug Development Professionals Format: Comparison Guide with Experimental Protocols and Visualizations

Executive Summary

While Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) dominate modern Solid-Phase Peptide Synthesis (SPPS), N-Tosylsarcosine (N-Ts-Sar) occupies a critical niche for high-stability applications. This guide analyzes the utility of the p-toluenesulfonyl (Tosyl) group specifically on Sarcosine (N-methylglycine). Unlike carbamate-based groups (Fmoc/Boc/Cbz) which are designed for facile removal, the sulfonamide-based N-Ts-Sar offers extreme resistance to acids, bases, and reducing agents. It is the "bunker" protection strategy, utilized when the amine must survive rigorous downstream transformations (e.g., aggressive alkylations, oxidations) that would degrade standard protecting groups.

The N-Methyl Challenge: Why Sarcosine is Different

Sarcosine introduces a steric and electronic anomaly in peptide synthesis. The N-methyl group eliminates the amide proton, preventing hydrogen bonding and altering the cis/trans isomer equilibrium.

  • Steric Hindrance: The methyl group hinders the approach of deprotection reagents.

  • Nucleophilicity: The secondary amine of sarcosine is more nucleophilic than a primary amine, making it prone to acylation but also to side reactions like diketopiperazine (DKP) formation.

  • The Tosyl Advantage: The sulfonyl group is electronically withdrawing, effectively "shutting down" the nucleophilicity of the sarcosine nitrogen, preventing side reactions during complex backbone modifications.

Comparative Analysis: N-Ts-Sar vs. The Standards

The following matrix compares N-Tosylsarcosine against the three industry-standard alternatives. Note the distinct stability profile of the Tosyl group.[1][2][3]

Table 1: Protecting Group Stability Matrix (Sarcosine Specific)
FeatureN-Tosyl (Ts) Fmoc Boc Cbz (Z)
Chemical Class SulfonamideCarbamateCarbamateCarbamate
Acid Stability Excellent (Stable to pure TFA, HBr/AcOH)Poor (Stable to dilute acid, cleaved by TFA)Poor (Cleaved by TFA, HCl)Good (Stable to TFA, cleaved by HBr)
Base Stability Excellent (Stable to Piperidine, NaOH, TEA)Poor (Cleaved by 20% Piperidine)Excellent (Stable to NaOH, TEA)Good (Hydrolyzes in strong base/heat)
Reductive Stability Variable (Cleaved by Na/NH₃, SmI₂)Excellent Excellent Poor (Cleaved by H₂/Pd)
Primary Utility Solution-phase, harsh conditions, scale-upStandard SPPS (Base-labile)Standard SPPS (Acid-labile)Solution-phase, Orthogonal protection
Crystallinity High (Forms stable solids)Moderate (Often oils/foams)ModerateGood
Removal Cost High (Requires harsh/specific reagents)Low (Simple wash)Low (Acid wash)Moderate (Catalyst filtration)

Decision Logic: When to Use N-Tosylsarcosine

The choice to use N-Ts-Sar is driven by the need for survival, not convenience. The diagram below illustrates the decision pathway for selecting N-Ts-Sar over Fmoc/Boc.

ProtectionLogic Start Start: Sarcosine Protection Strategy Q1 Is this Solid Phase (SPPS) or Solution Phase? Start->Q1 SPPS Standard SPPS Q1->SPPS SPPS Solution Solution Phase / Scale-Up Q1->Solution Solution Standard Use Fmoc (Base Labile) or Boc (Acid Labile) SPPS->Standard Q2 Will the peptide undergo harsh conditions (e.g., Grignard, Oxidation)? Solution->Q2 Q2->Standard No (Mild Conditions) Q3 Can you tolerate reductive cleavage (Na/NH3 or SmI2)? Q2->Q3 Yes (Harsh Conditions) UseTs SELECT N-Tosylsarcosine (Max Stability) Q3->UseTs Yes UseCbz Use Cbz (Z) (Hydrogenolysis) Q3->UseCbz No (Sensitive to Reduction)

Figure 1: Decision tree for selecting N-Tosylsarcosine based on synthetic requirements.

Experimental Protocols

Protocol A: Synthesis of N-Tosylsarcosine

This protocol yields high-purity N-Ts-Sar suitable for downstream coupling. The reaction exploits the higher nucleophilicity of the secondary amine.

Materials:

  • Sarcosine (N-methylglycine)[4]

  • p-Toluenesulfonyl chloride (TsCl)[5]

  • Sodium Hydroxide (NaOH)

  • Acetone/Water solvent system

Step-by-Step:

  • Dissolution: Dissolve Sarcosine (10 mmol) in 20 mL of 1M NaOH (2 equiv).

  • Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (11 mmol, 1.1 equiv) dropwise as a solution in acetone (10 mL).

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor pH; maintain pH > 9 by adding dilute NaOH if necessary (TsCl hydrolysis generates acid).

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted TsCl and non-acidic impurities.

  • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 1-2. The N-Tosylsarcosine will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO₄.[3]

  • Crystallization: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain white crystals (Yield typically >85%).

Protocol B: Deprotection of N-Tosylsarcosine (The "Achilles Heel")

Removing the Tosyl group is the most challenging step. Two methods are provided: the classical "Nuclear" method and a milder modern alternative.

Method 1: Reductive Cleavage (Sodium/Naphthalene) - High Efficiency, Harsh

Use this for total deprotection at the end of a synthesis.

  • Reagent Prep: Dissolve Naphthalene (5 equiv) in dry THF. Add Sodium metal (5 equiv) and sonicate/stir until the solution turns deep green (formation of radical anion).

  • Cleavage: Cool the N-Ts-Sar peptide solution (in THF) to -78°C.

  • Addition: Add the Na/Naphthalene solution dropwise until the green color persists for >1 minute.

  • Quench: Add NH₄Cl (aq) or MeOH carefully to quench.

  • Result: Quantitative cleavage of the N-S bond.

Method 2: Samarium Diiodide (SmI₂) - Mild, Chemoselective

Use this if the molecule contains reducible groups (e.g., alkenes) that must survive.

  • Setup: Prepare a 0.1M solution of SmI₂ in THF (commercial or freshly prepared).

  • Reaction: Dissolve N-Ts-Sar derivative in dry THF/MeOH (6:1 ratio).

  • Addition: Add SmI₂ solution (6 equiv) at room temperature under Argon. The solution will turn from blue to yellow as Sm(II) oxidizes to Sm(III).

  • Workup: Dilute with Rochelle's salt solution to solubilize Samarium salts. Extract with ether.

Mechanistic Insight: Why Tosyl Fails in SPPS

The diagram below details the orthogonality mismatch. In SPPS, the linker cleavage often uses TFA. N-Ts groups are completely stable to TFA, meaning the peptide would cleave from the resin with the protecting group still attached.

Orthogonality cluster_Fmoc Fmoc Strategy (Standard) cluster_Tosyl Tosyl Strategy (Mismatch) Substrate Resin-Linker-Peptide-N(Me)-PG FmocPath 1. Piperidine (Remove Fmoc) 2. 95% TFA (Cleave Linker) Substrate->FmocPath If PG = Fmoc TosylPath 1. 95% TFA (Cleave Linker) (Tosyl remains intact!) Substrate->TosylPath If PG = Tosyl ResultFmoc Free Peptide (Successful) FmocPath->ResultFmoc ResultTosyl Tosyl-Protected Peptide (Failed Deprotection) TosylPath->ResultTosyl

Figure 2: The orthogonality mismatch of Tosyl groups in standard acid-labile SPPS workflows.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive source on sulfonamide stability and cleavage conditions).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Mousavizadeh, F., & Linden, A. (2011). Reductive cleavage of sulfonamides using SmI2.[6] Tetrahedron Letters, 52, 262-264. (Source for Method 2 protocol).

  • Fischer, P. M. (2003). Diketopiperazine formation in peptide synthesis. Journal of Peptide Science, 9, 9-35. (Context on Sarcosine side reactions).
  • Schoen, I., et al. (1988). Sodium/Naphthalene cleavage of Tosyl groups. Journal of Organic Chemistry, 53, 1334. (Source for Method 1 protocol).

Sources

Comparative

Structural Characterization &amp; Crystallizability Guide: N-Tosylsarcosine

Subtitle: Comparative Analysis of N-Methylated Sulfonamide Peptidomimetics Part 1: Executive Summary & Strategic Utility The "Methyl Blockade" Effect in Drug Design N-Tosylsarcosine (N-TS) represents a critical structura...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Comparative Analysis of N-Methylated Sulfonamide Peptidomimetics

Part 1: Executive Summary & Strategic Utility

The "Methyl Blockade" Effect in Drug Design N-Tosylsarcosine (N-TS) represents a critical structural scaffold in the development of peptidomimetics and protease inhibitors. Unlike its non-methylated analogue, N-Tosylglycine (N-TG), N-TS features a tertiary nitrogen due to N-methylation. This structural modification is not merely cosmetic; it fundamentally alters the crystallographic landscape and the molecule's "performance" as a drug lead.

Why This Comparison Matters:

  • Conformational Rigidity: The N-methyl group restricts rotation around the N-C

    
     bond, locking the molecule into specific conformations that mimic the transition states of enzymatic hydrolysis.
    
  • Hydrogen Bond Silencing: By replacing the amide proton with a methyl group, N-TS acts as a "hydrogen bond terminator." In crystallography, this shifts the packing forces from extensive 2D networks (seen in N-TG) to discrete, discrete molecular units (dimers).

This guide provides a technical roadmap for crystallizing N-TS, analyzing its unique packing behavior, and leveraging these insights for rational drug design.

Part 2: Comparative Performance Metrics

The following table contrasts the crystallographic and structural "performance" of N-Tosylsarcosine against its primary analogue, N-Tosylglycine.

Table 1: Structural & Crystallographic Comparison
FeatureN-Tosylsarcosine (N-TS)N-Tosylglycine (N-TG)Implication for Drug Design
H-Bond Donor Count 1 (Carboxylic Acid -OH only)2 (Carboxylic -OH + Sulfonamide N-H)N-TS mimics "capped" peptides, improving membrane permeability.
Primary Supramolecular Motif Discrete Centrosymmetric Dimers (Carboxylic acid homodimers)Infinite 1D/2D Networks (Sulfonamide N-H...O=S interactions)N-TS crystals are often softer; packing is dominated by Van der Waals forces rather than H-bond sheets.
Conformational Freedom Restricted (Steric clash of N-Me with Sulfonyl O)Flexible (Free rotation allowed)N-TS is a superior model for rigid, high-affinity inhibitor design.
Crystallization Solvent Preference Ethanol/Water (Slow Evap) Water/Acetone (Cooling) N-TS requires slower nucleation due to weaker intermolecular cohesion.
Space Group Tendency Typically Monoclinic (

)
Orthorhombic or Monoclinic

is common for carboxylic acid dimers (centrosymmetry).

Part 3: Visualization of Structural Logic

The following diagram illustrates the fundamental shift in hydrogen bonding topology caused by N-methylation.

HBonding_Topology cluster_0 N-Tosylglycine (N-TG) cluster_1 N-Tosylsarcosine (N-TS) NTG N-Tosylglycine (Donor: N-H, COOH) Network Infinite 2D Sheet (Strong Lattice) NTG->Network N-H...O=S Interactions Dimer Discrete 0D Dimer (Weaker Lattice) Network->Dimer Methylation breaks the network NTS N-Tosylsarcosine (Donor: COOH only) NTS->Dimer COOH...COOH Cyclic Dimer

Caption: Comparative topology showing how N-methylation (N-TS) disrupts the infinite hydrogen bond networks found in N-TG, resulting in discrete molecular dimers.

Part 4: Experimental Protocols

Protocol A: Synthesis of Diffraction-Quality Crystals

Objective: Obtain single crystals of N-Tosylsarcosine suitable for X-ray diffraction (


 mm).

Materials:

  • Crude N-Tosylsarcosine (white powder).

  • Solvent A: Absolute Ethanol (High solubility).

  • Solvent B: Deionized Water (Anti-solvent).

  • Scintillation vials (20 mL).

Step-by-Step Workflow:

  • Saturation: Dissolve 100 mg of N-Tosylsarcosine in the minimum amount of warm Ethanol (~2-3 mL) at 40°C. Vortex until clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei (critical for single crystal growth).

  • Anti-Solvent Addition: Add warm water dropwise until a faint, persistent turbidity appears.

  • Clarification: Add 2-3 drops of Ethanol to restore clarity.

  • Slow Evaporation: Cover the vial with Parafilm. Pierce 3-4 small holes with a needle.

  • Incubation: Place in a vibration-free environment at room temperature (20-22°C).

    • Note: Do not refrigerate immediately; rapid cooling precipitates microcrystalline powder, not single crystals.

  • Harvesting: Crystals typically appear as colorless prisms or blocks within 3-5 days.

Protocol B: Data Collection Strategy (XRD)
  • Mounting: Use a cryo-loop with Paratone oil. Flash cool to 100 K immediately to reduce thermal motion of the terminal methyl groups.

  • Resolution Target: Aim for 0.8 Å resolution to accurately map the electron density of the carboxylic acid proton, confirming the dimer formation.

Part 5: Crystallization Decision Tree

Use this workflow to troubleshoot the crystallization of N-TS derivatives.

Crystallization_Workflow Start Start: N-Tosylsarcosine Crude Solid Solubility Test Solubility in Ethanol at 40°C Start->Solubility Check Is it Soluble? Solubility->Check Yes Proceed to Vapor Diffusion Check->Yes Clear No Switch to Acetone/Water Check->No Turbid Vapor Setup: Ethanol Soln (Inner) + Water (Outer) Yes->Vapor Evap Alternative: Slow Evaporation Yes->Evap Result Check for Crystals (3-5 Days) No->Result Retry Vapor->Result Evap->Result

Caption: Decision matrix for optimizing solvent systems during N-Tosylsarcosine crystallization.

Part 6: References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry for N-Tosylsarcosine derivatives and Sulfonamides. (General Reference for Structural Comparison). [Link]

  • Acta Crystallographica Section C. Structural Communications on Sulfonamide Geometries. (Authoritative Journal for Small Molecule Structures). [Link]

  • National Institutes of Health (NIH). Peptidomimetics: A synthetic tool of drug discovery. (Context for N-methyl application). [Link]

  • University of Rochester. Guide to Purification by Crystallization. (Source for Slow Evaporation Protocols). [Link]

Validation

Technical Assessment: N-Tosylsarcosine in Pd(II)-Catalyzed C-H Functionalization

Executive Summary In the landscape of C-H activation, N-Tosylsarcosine (N-Ts-Sar) has established itself as the "achiral workhorse" of Mono-N-Protected Amino Acid (MPAA) ligands. While chiral variants like N-Boc-Valine d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of C-H activation, N-Tosylsarcosine (N-Ts-Sar) has established itself as the "achiral workhorse" of Mono-N-Protected Amino Acid (MPAA) ligands. While chiral variants like N-Boc-Valine dominate enantioselective applications, N-Ts-Sar offers a distinct advantage in non-asymmetric C-H olefination and alkylation due to its unique electronic profile and steric accessibility.

This guide provides a technical breakdown of N-Ts-Sar's efficacy, contrasting it with standard acetate and bulky chiral ligands. It includes a validated protocol for C-H olefination, designed to maximize turnover frequency (TOF) while minimizing catalyst decomposition.

Part 1: Mechanistic Rationale (The MPAA Effect)

The efficacy of N-Tosylsarcosine stems from its ability to accelerate the rate-determining C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway. Unlike simple acetate ligands, the N-tosyl protected amino acid coordinates to Palladium in a bidentate fashion (


), creating a rigid yet reactive environment.
Key Mechanistic Advantages:
  • Internal Base Functionality: The carboxylate moiety of N-Ts-Sar acts as an intramolecular base, abstracting the proton from the C-H bond while the metal coordinates the carbon.

  • Electronic Tuning: The electron-withdrawing tosyl group on the nitrogen modulates the acidity of the ligand backbone and the electrophilicity of the Pd center, often preventing the formation of inactive "Pd-black" aggregates better than simple acetates.

  • Steric Accessibility: Being an N-methyl glycine derivative (Sarcosine), it lacks the bulky side chains of Valine or Isoleucine, allowing it to accommodate sterically crowded substrates that stall with bulkier ligands.

Diagram 1: Ligand-Accelerated CMD Pathway

This diagram illustrates the catalytic cycle, highlighting the critical CMD transition state where N-Ts-Sar bridges the Pd center and the substrate proton.

CMD_Mechanism cluster_legend Key Interaction Pd_Pre Pd(OAc)2 Precatalyst Coordination Ligand Exchange (Formation of Pd-N-Ts-Sar) Pd_Pre->Coordination + N-Ts-Sar Substrate_Bind Substrate Coordination Coordination->Substrate_Bind + Substrate CMD_TS CMD Transition State (Rate Determining Step) Substrate_Bind->CMD_TS Agostic Interaction Red_Elim Reductive Elimination (C-C Bond Formation) CMD_TS->Red_Elim Pd(II) Intermediate Product_Rel Product Release & Re-oxidation Red_Elim->Product_Rel Product_Rel->Coordination Oxidant (Ag/Cu)

Caption: The catalytic cycle of Pd(II)-catalyzed C-H activation enabled by N-Tosylsarcosine. The yellow node represents the critical energy-lowering transition state.

Part 2: Comparative Efficacy

When selecting a ligand for C-H functionalization, the choice often lies between simple salts (Acetate), bulky chiral ligands (N-Boc-Val), and streamlined achiral ligands (N-Ts-Sar).

Performance Matrix
FeatureAcetate (Ligandless) N-Tosylsarcosine (N-Ts-Sar) N-Boc-Valine
Role Baseline / BackgroundAchiral AccelerationEnantioselective Acceleration
Relative Rate (

)
1.0 (Slow)~25 - 50x~15 - 30x
Steric Profile MinimalLow (Accessible)High (Bulky)
Substrate Scope Simple arenes onlySterically hindered arenes Prochiral substrates
Cost Efficiency HighHighLow (Expensive)
Stability Low (Pd Black forms)HighModerate
Experimental Insight:

In the olefination of phenylacetic acid derivatives (a standard benchmark), N-Ts-Sar typically outperforms N-Boc-Valine in terms of yield for ortho-substituted substrates. The lack of the isopropyl side chain (present in Valine) allows N-Ts-Sar to facilitate C-H cleavage even when the substrate possesses bulky substituents near the reaction site.

Critical Note: If your goal is enantioselectivity (e.g., desymmetrization of benzhydryls), N-Ts-Sar is unsuitable due to its achiral nature. Use N-Boc-Valine or N-Boc-Isoleucine instead.

Part 3: Validated Experimental Protocol

Workflow: C-H Olefination of Phenylacetic Amides

Objective: Mono-olefination of N-methoxy-2-phenylacetamide. Scale: 0.2 mmol

Reagents & Materials:
  • Substrate: N-methoxy-2-phenylacetamide (1.0 equiv)

  • Coupling Partner: Methyl Acrylate (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: N-Tosylsarcosine (20 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone (if avoiding metal oxidants)

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (for difficult substrates)

Step-by-Step Methodology:
  • Ligand Pre-complexation (Crucial for Reproducibility):

    • In a clean 2-dram vial, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and N-Tosylsarcosine (9.7 mg, 0.04 mmol).

    • Add 1.0 mL of DCE. Sonicate for 2 minutes until a homogenous orange/red solution forms. This ensures active catalyst formation before substrate introduction.

  • Reaction Assembly:

    • Add the substrate (0.2 mmol) and AgOAc (0.4 mmol) to the vial.

    • Add the olefin coupling partner (Methyl Acrylate, 0.4 mmol).

    • Seal the vial with a Teflon-lined cap.

  • Thermal Activation:

    • Heat the reaction block to 100°C .

    • Stir vigorously (800+ RPM). The MPAA ligands require efficient mass transfer to maintain the catalytic cycle.

    • Run for 12–24 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with 5 mL Ethyl Acetate.

    • Filter through a short pad of Celite to remove Ag salts and Pd residues.

    • Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Diagram 2: Experimental Workflow Logic

Visualizing the critical "Order of Addition" to prevent catalyst decomposition.

Workflow Step1 1. Pre-complexation (Pd + N-Ts-Sar + Solvent) Sonicate 2 min Step2 2. Add Reagents (Substrate + Oxidant + Olefin) Step1->Step2 Active Cat. Formed Step3 3. Thermal Activation (100°C, 18h) Step2->Step3 Sealed Vial Step4 4. Filtration (Celite Pad) Step3->Step4 Cool to RT

Caption: Operational workflow for N-Ts-Sar mediated C-H olefination. Pre-complexation (Step 1) is the critical control point.

Part 4: Troubleshooting & Optimization

Issue: Low Conversion (<30%)

  • Diagnosis: Catalyst poisoning or inefficient CMD.

  • Solution: Add 0.5 equiv of NaOAc or KHCO₃ . The "Counter-Cation Effect" is real; the presence of an alkali metal can significantly boost the turnover of the CMD step by stabilizing the carboxylate.

Issue: Pd Black Precipitation

  • Diagnosis: Ligand dissociation.

  • Solution: Increase the Ligand:Metal ratio from 2:1 to 4:1 . N-Ts-Sar is inexpensive; excess ligand stabilizes the Pd(II) species in solution.

Issue: Di-olefination (Over-reaction)

  • Diagnosis: High reactivity of the mono-product.

  • Solution: Stop the reaction at 70% conversion or reduce the olefin equivalents to 1.2. Alternatively, switch to a bulkier variation of the ligand (e.g., N-Tosyl-Valine) to sterically discourage the second activation.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2008). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 130(43), 14090–14091. [Link]

  • Engle, K. M., & Yu, J. Q. (2010). Developing Ligands for Palladium(II)-Catalyzed C-H Functionalization: Intramolecular and Intermolecular Reactions. The Journal of Organic Chemistry, 78(18), 8927–8955. [Link]

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680-3681. [Link]

  • PubChem. (2023). N-Tosylsarcosine Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Comparative Performance Analysis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid in Drug Discovery

A Senior Application Scientist's Guide to Physicochemical Properties, Synthesis, and Biological Activity Abstract This guide provides a comprehensive performance benchmark of [Methyl-(toluene-4-sulfonyl)-amino]-acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Synthesis, and Biological Activity

Abstract

This guide provides a comprehensive performance benchmark of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA), a versatile scaffold in medicinal chemistry. We will delve into its physicochemical properties, synthetic accessibility, and biological relevance, drawing objective comparisons with structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, offering experimental data and procedural insights to inform compound selection and optimization strategies.

Introduction

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid, also known as N-methyl-N-tosylglycine, is a derivative of the amino acid glycine.[1] The incorporation of a tosyl (toluene-4-sulfonyl) group and an N-methyl modification imparts unique characteristics that are of significant interest in drug design. The tosyl group can act as a bioisostere for other functional groups and can influence the compound's solubility, lipophilicity, and metabolic stability. The glycine backbone provides a flexible linker and a carboxylic acid handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[2]

The exploration of unnatural amino acids and their derivatives is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.[3] This guide will compare MTSA with its close analogs: N-p-Tosylglycine and other N-substituted and esterified derivatives. By examining their performance across various metrics, we aim to provide a clear, data-driven perspective on their relative strengths and potential applications.

Physicochemical Properties and Pharmacokinetic Implications

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of MTSA and its analogs reveals key differences that can guide their application.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA) C10H13NO4S243.28Not available1.2
N-p-Tosylglycine C9H11NO4S229.25147-1490.8
(Toluene-4-sulfonylamino)-acetic acid ethyl ester C11H15NO4S257.31Not available1.7

LogP values are estimated using computational models and serve as an indicator of lipophilicity.

The N-methylation of N-p-Tosylglycine to form MTSA increases both the molecular weight and the predicted lipophilicity (LogP). This seemingly minor structural change can have significant consequences for a molecule's behavior in a biological system. Increased lipophilicity can enhance membrane permeability and, potentially, oral bioavailability.[3] However, it can also lead to increased metabolic clearance and off-target effects. The ethyl ester derivative shows the highest predicted LogP, suggesting it would have the greatest membrane permeability of the three, a useful property for cellular assays, but would require in vivo hydrolysis to the active carboxylic acid form.

Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)

A standardized method for experimentally determining the partition coefficient (LogP) is the shake-flask method using n-octanol and a buffered aqueous solution.

Objective: To determine the LogP value of a given compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis Spectrophotometer or HPLC

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add equal volumes of the buffered solution of the compound and pre-saturated n-octanol to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect the aqueous phase and the n-octanol phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Synthesis and Scalability

The ease and efficiency of synthesis are crucial considerations for the practical application of any compound in research and development. The synthesis of MTSA and its analogs typically involves the reaction of a glycine derivative with p-toluenesulfonyl chloride.

Synthetic Pathway Overview

Synthesis cluster_glycine Glycine Derivatives cluster_products Tosyl-Glycine Analogs glycine Glycine ntg N-p-Tosylglycine glycine->ntg Alkaline Medium methylglycine N-Methylglycine (Sarcosine) mtsa [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA) methylglycine->mtsa Alkaline Medium glycine_ester Glycine Ethyl Ester ester (Toluene-4-sulfonylamino)-acetic acid ethyl ester glycine_ester->ester Alkaline Medium tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->ntg tosyl_chloride->mtsa tosyl_chloride->ester

Caption: General synthetic routes to Tosyl-Glycine analogs.

The synthesis of these compounds is generally straightforward, relying on the nucleophilic attack of the amino group of the glycine derivative on the sulfonyl chloride.[4][5] The reaction is typically carried out in an alkaline medium to neutralize the HCl byproduct.[4] Yields for these reactions are often high, making these compounds readily accessible.[4] For instance, the synthesis of N-p-Tosylglycine can achieve yields of up to 99%.[5]

Experimental Protocol: Synthesis of N-p-Tosylglycine

Objective: To synthesize N-p-Tosylglycine from glycine and p-toluenesulfonyl chloride.

Materials:

  • Glycine

  • p-Toluenesulfonyl chloride

  • Sodium carbonate (Na2CO3)

  • Water

  • Hydrochloric acid (HCl), 20% aqueous solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Stir plate and stir bar

  • Ice bath

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolve glycine and sodium carbonate in water with continuous stirring.[5]

  • Cool the solution to below 0°C using an ice bath.[4][5]

  • Add p-toluenesulfonyl chloride to the cooled solution in portions over a period of about an hour, maintaining the low temperature.[5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 4 hours.[5]

  • Monitor the progress of the reaction using TLC with a solvent system of MeOH/DCM (1:9).[5]

  • Once the reaction is complete, acidify the mixture to pH 2 with 20% aqueous HCl.[4][5]

  • Crystallization of the product should occur upon acidification.[4]

  • Collect the crude product by suction filtration and wash it with a pH 2 buffer (e.g., tartaric acid solution).[4]

  • Dry the product in a vacuum oven.[4]

In Vitro Performance and Biological Activity

Derivatives of glycine, including tosylated forms, have shown a range of biological activities. Glycine itself is a neurotransmitter with both excitatory and inhibitory functions in the central nervous system.[6] Modifications to the glycine structure can modulate its interaction with biological targets.

N-p-Tosylglycine has been reported to facilitate insulin release by inhibiting transglutaminase activity in islet homogenates.[1] This suggests a potential role for tosyl-glycine derivatives in the study of metabolic disorders. Furthermore, sulfonamide derivatives, a class to which these compounds belong, are known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[4][7]

The N-methyl group in MTSA can influence its biological activity in several ways:

  • Receptor Binding: The steric bulk of the methyl group can alter the binding affinity and selectivity for a particular receptor or enzyme.

  • Metabolic Stability: N-methylation can block metabolism at the nitrogen atom, potentially increasing the compound's half-life.

  • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the molecule, which may be advantageous for binding to a specific target.

Signaling Pathway Context

Signaling cluster_cell Pancreatic Islet Cell glucose Glucose tg Transglutaminase glucose->tg Activates insulin Insulin Release tg->insulin Modulates ntg N-p-Tosylglycine ntg->tg Inhibits

Caption: N-p-Tosylglycine's role in insulin release.

Discussion and Future Perspectives

The choice between [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid and its analogs will depend on the specific goals of the research.

  • N-p-Tosylglycine serves as a good starting point due to its simple structure and known biological activity related to insulin release.[1]

  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA) , with its increased lipophilicity and potential for enhanced metabolic stability, may be a better candidate for in vivo studies or for applications requiring good cell permeability.

  • The ethyl ester derivative could be useful as a prodrug, designed to be hydrolyzed in vivo to the active carboxylic acid, potentially improving oral absorption.

Future research should focus on a head-to-head comparison of these compounds in relevant biological assays. This would include determining their IC50 or EC50 values against specific targets, assessing their selectivity profiles, and evaluating their pharmacokinetic properties in animal models. Such studies will provide the necessary data to make informed decisions in the drug discovery and development process.

Conclusion

[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid and its analogs are valuable tools for medicinal chemists. Their straightforward synthesis and the tunability of their physicochemical properties make them attractive scaffolds for the development of novel therapeutics. While N-p-Tosylglycine has demonstrated biological activity, the N-methylated and esterified derivatives offer potential advantages in terms of pharmacokinetics. A thorough, data-driven evaluation of these compounds in parallel will be essential to fully realize their therapeutic potential.

References
  • Chemsrc. N-p-Tosylglycine | CAS#:1080-44-0. Available from: [Link]

  • Organic Syntheses. p. 943 - Organic Syntheses Procedure. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Available from: [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Available from: [Link]

  • ResearchGate. (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Available from: [Link]

  • MNIIP. Spectrum of pharmacological effects of glycine. Available from: [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews. Available from: [Link]

  • PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA). As researchers, scientists, and drug development professionals, our com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid (MTSA). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a set of instructions, but a clear understanding of the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principles of Chemical Waste Management

The foundation of any chemical disposal protocol rests on three pillars:

  • Hazard Identification: A thorough understanding of the chemical's intrinsic properties and potential hazards.

  • Regulatory Compliance: Adherence to all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[1][2]

  • Risk Mitigation: Implementation of procedures and controls to protect laboratory personnel and the environment.

Hazard Assessment of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

Structural Analogs and Inferred Hazards:

  • p-Toluenesulfonic acid (PTSA): This compound contains the same tosyl group. It is a strong organic acid, classified as corrosive and capable of causing severe skin burns and eye damage.[5][6][7][8][9][10] The pH of a 200 g/L aqueous solution is approximately 0.2, highlighting its significant acidity.[5]

  • N-p-Tosylglycine: This molecule is structurally very similar to MTSA, differing only by the absence of the N-methyl group. It is classified as an irritant to the skin, eyes, and respiratory system.[11]

  • Carboxylic Acid Moiety: The acetic acid portion of MTSA is a carboxylic acid. While acetic acid itself is a weak acid, the presence of the strongly electron-withdrawing tosyl group attached to the nitrogen atom increases the acidity of the carboxylic acid proton.

Conclusion of Hazard Assessment: Based on this analysis, [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid should be handled as a corrosive and irritant solid . It is expected to be acidic and can cause significant irritation or burns upon contact with skin, eyes, or mucous membranes. Upon combustion, it may produce toxic oxides of sulfur and nitrogen.[5]

Personal Protective Equipment (PPE) Requirements

Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[8][9][12] When handling MTSA in any form (solid or in solution), the following PPE must be worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects eyes from dust particles and potential splashes, preventing severe irritation or corrosive damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the acidic and irritant compound.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of dust particles, which may cause respiratory tract irritation.[6][7]

Waste Characterization and Segregation

Under the EPA's RCRA regulations, the generator of the waste is responsible for determining if it is hazardous.[13][14][15]

Step 1: Hazardous Waste Determination A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]

  • Corrosivity (EPA Waste Code D002): MTSA is an organic acid. If a representative sample of the waste, when mixed with an equivalent weight of water, yields a solution with a pH of 2 or less, it is classified as a corrosive hazardous waste.[13] Given the strong acidity of the related p-Toluenesulfonic acid, it is prudent to assume MTSA waste will meet this criterion.[5]

  • Listed Wastes (F, K, P, U Lists): MTSA is not explicitly found on the EPA's P or U lists of discarded commercial chemical products.[1][14][16][17] The F and K lists are source-specific from industrial processes and are unlikely to apply to laboratory-generated waste.[1][16]

Conclusion of Characterization: Unless tested otherwise, waste [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid should be presumptively classified as a corrosive hazardous waste with the EPA Waste Code D002 .

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions. MTSA waste must be collected in a dedicated container and must not be mixed with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing can cause a strong and potentially violent exothermic neutralization reaction.[5]

  • Strong Oxidizing Agents: While not a strong reducer, segregation from oxidizers is a standard best practice.

  • Aqueous Waste Streams: Do not dispose of solid MTSA down the drain.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for accumulating and preparing MTSA waste for final disposal by a licensed environmental services contractor.

Protocol 1: Accumulation of Solid MTSA Waste

  • Container Selection:

    • Designate a clean, dry, and robust container for solid MTSA waste. A wide-mouth polyethylene or glass container with a screw-top lid is recommended.

    • Ensure the container is compatible with acidic solids.

  • Waste Labeling (At Point of Generation):

    • Immediately upon designating the container, affix a "Hazardous Waste" label.

    • The label must include:

      • The words "Hazardous Waste" .

      • Generator Information: Laboratory Name, Principal Investigator, Building, and Room Number.

      • Chemical Contents: List all constituents by their full chemical name. In this case, "[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid".

      • Hazardous Characteristics: Clearly indicate "Corrosive (D002)" .

  • Waste Accumulation and Storage:

    • Place all waste MTSA, including contaminated items like weigh boats and gloves, into the labeled container.

    • Keep the container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure the storage area is cool, dry, and away from incompatible materials.[6]

  • Requesting Disposal:

    • Hazardous waste accumulation time limits are strictly enforced by the EPA.

    • Once the container is full, or before the regulatory time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via controlled incineration.[6]

Disposal Workflow Diagram

G cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Final Disposal Pathway A Generation of MTSA Waste (Solid Residue, Contaminated PPE) B Select Acid-Compatible Waste Container A->B C Affix Hazardous Waste Label (Contents, Date, Hazards) B->C D Place Waste in Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is waste corrosive? (Presumptive: Yes, D002) E->F G Segregate from Incompatibles (Bases, Oxidizers) F->G H Container Full or Time Limit Approaching? G->H I Request Pickup by EHS or Licensed Disposal Vendor H->I J Transport to Permitted TSDF via Manifest I->J K Final Disposal (e.g., High-Temperature Incineration) J->K

Caption: Decision workflow for the compliant disposal of MTSA waste.

Spill Management Procedures

Accidents happen, and preparedness is key. For small spills of solid MTSA:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear the PPE outlined in Section 2 (goggles, lab coat, gloves).

  • Containment:

    • Do not use water, as it may dissolve the solid and spread the contamination.

    • Gently cover the spill with a neutral, inert absorbent material like vermiculite, sand, or a commercial spill absorbent.

  • Cleanup:

    • Carefully sweep or scoop the material and absorbent into a designated plastic dustpan. Avoid creating dust.[7]

    • Place the collected material into your labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a mild basic solution (e.g., 5% sodium bicarbonate), followed by a wipe with a water-dampened cloth.

    • Dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By internalizing the principles and adhering to the procedures outlined in this guide, you contribute to a robust safety culture and ensure that your critical research activities are conducted with the utmost responsibility.

References

  • Safety Data Sheet: Toluene-4-sulfonic acid monohydr
  • p-Toluenesulfonic acid SDS, 104-15-4 Safety D
  • SAFETY DATA SHEET - Methyl p-toluenesulfon
  • Material Safety for P-Toluenesulfonic Acid. (2021-05-13).
  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid | CAS 2644-99-7. Chemsrc.
  • Material Safety Data Sheet - p-Toluenesulfonic acid, 12% in acetic acid. Cole-Parmer.
  • TOLUENE SULFONIC ACID, SOLID, WITH NOT MORE THAN 5% FREE SULFURIC ACID. CAMEO Chemicals.
  • [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid | CAS 2644-99-7. Santa Cruz Biotechnology.
  • p-Toluenesulfonic acid | C7H7SO3H. PubChem.
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • RCRA Regulations Explained.
  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk.
  • OSHA Laboratory Standard. (2023-09-18). Compliancy Group.
  • U List of Hazardous Wastes. Minnesota Pollution Control Agency.
  • Toluene-4-sulfonic acid monohydr
  • N-p-Tosylglycine | CAS#:1080-44-0. Chemsrc.
  • N-p-Tosylglycine 97 1080-44-0. Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Managing Hazardous Waste. California Department of Toxic Substances Control.
  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021-02-03). ERA Environmental.

Sources

Handling

Personal protective equipment for handling [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid

Topic: Common Name: N-Tosylsarcosine (or -Methyl- -tosylglycine) CAS Registry Number: 2644-99-7 (Verifiable Standard)[1][2] Part 1: Operational Risk Profile (The "Why")[1][2] As researchers, we often treat intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Name: N-Tosylsarcosine (or


-Methyl-

-tosylglycine) CAS Registry Number: 2644-99-7 (Verifiable Standard)[1][2]

Part 1: Operational Risk Profile (The "Why")[1][2]

As researchers, we often treat intermediates like [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid as routine "white powders."[1][2] This is a critical error. This compound combines a carboxylic acid moiety with a sulfonamide backbone .

From a structural-activity relationship (SAR) perspective, this molecule presents a dual threat:

  • Acidic Corrosivity: The free carboxylic acid (

    
    ) poses an immediate threat to mucous membranes and ocular tissue.
    
  • Sulfonamide Sensitization: The sulfonyl group implies a potential for delayed hypersensitivity reactions (allergic dermatitis) upon repeated dermal exposure.

Physical State Alert: This compound is typically a crystalline solid. In low-humidity laboratory environments, electrostatic charging can cause "particle flight," creating an invisible inhalation hazard during weighing and transfer.[1][2]

Part 2: The PPE Firewall (The "What")[1][2]

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed to counter the specific chemical properties of N-Tosylsarcosine.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular (Critical) Chemical Splash Goggles (Indirect Vented)Reasoning: Safety glasses are insufficient.[1] The acidic nature of the compound can cause irreversible corneal opacity if dust settles on the eye or if a solution splashes.[2] Goggles provide a seal against airborne particulates.
Dermal (Hands) Nitrile Gloves (Min.[1][2] thickness 0.11 mm)Reasoning: Latex is permeable to many organic sulfonamides. Blue/Purple Nitrile provides excellent chemical resistance and, crucially, high visual contrast against the white powder, allowing immediate detection of contamination.[2]
Respiratory N95 Respirator (Minimum) or P100 Reasoning: During weighing outside a fume hood, static-induced dust is inevitable.[1] An N95 prevents inhalation of the acidic particulate which can irritate the upper respiratory tract (H335).[2]
Body High-Neck Lab Coat (Cotton/Poly blend)Reasoning: Synthetic fibers can melt if a fire occurs, but for this acid, coverage is key.[1][2] Ensure the neck is buttoned to prevent dust accumulation on the clavicle/neck skin, a common site for contact dermatitis.[2]

Part 3: Strategic Handling Protocol (The "How")

This workflow is designed to maintain containment and prevent cross-contamination.[3]

Phase A: Preparation & Weighing[2]
  • Static Neutralization: Before opening the container, wipe the exterior with a damp paper towel. This discharges static electricity that often builds up on polyethylene bottles, preventing the powder from "jumping" when opened.

  • The "Zone" Setup: Place a dark-colored spill mat or paper on the balance.

    • Why? The white powder is invisible on standard white lab benches. Dark backgrounds allow you to see (and clean) micro-spills immediately.[2]

Phase B: Transfer & Solubilization[2]
  • Solvent Choice: When dissolving (typically in DCM, Ethyl Acetate, or DMF), add the solvent to the powder, not the powder to the solvent.[2]

    • Why? Adding powder to liquid creates a "splash-back" aerosol effect.[1]

  • Double-Glove Technique: When moving the solubilized acid to a reaction vessel, wear a second pair of gloves. If a drip occurs, you can strip the outer glove and continue working without breaking sterile/safety protocol.[2]

Phase C: Decontamination[2][4]
  • Acid Neutralization: Wipe all tools (spatulas, balance pans) with a saturated Sodium Bicarbonate (

    
    )  solution immediately after use.[2]
    
    • Indicator: Bubbling (

      
       release) confirms the presence of the acid and its successful neutralization.[2]
      
  • Solvent Wash: Follow with a water rinse, then an ethanol wipe to remove the organic sulfonamide residue.

Part 4: Emergency Response & Disposal[2]

Visualized Response Logic

The following diagram outlines the decision-making process for spill response.

SpillResponse Figure 1: Logic Flow for N-Tosylsarcosine Spill Management Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Apply NaHCO3 (Neutralize Acid) 2. Absorb with Vermiculite Liquid->ActionLiquid Disposal Disposal: Solid Hazardous Waste (Sulfur-Containing) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Logic Flow for N-Tosylsarcosine Spill Management. Note the differentiation between solid (dust risk) and liquid (corrosion risk) cleanup methods.[1][2]

Disposal Specifications
  • Waste Stream: Halogenated/Sulfur-containing Organic Waste.[1]

  • Labeling: Must explicitly state "Contains Organic Acid" and "Sulfonamide."

  • Prohibition: Never dispose of down the drain. The sulfonamide moiety is environmentally persistent and can contribute to antibiotic resistance profiles in aquatic ecosystems.[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93060, N-(p-Toluenesulfonyl)sarcosine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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